molecular formula C15H25NO B190249 (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine CAS No. 175591-22-7

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Cat. No.: B190249
CAS No.: 175591-22-7
M. Wt: 235.36 g/mol
InChI Key: JKVBTSJLQLSTHJ-SWLSCSKDSA-N
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Description

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBTSJLQLSTHJ-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170002
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-
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Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175591-22-7
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3(3-METHOXYPHENYL)-N,N,2-TRIMETHYL PENTANE-1-AMINE, (2R,3R)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Stereochemistry in Pharmaceutical Synthesis

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. The biological systems with which pharmaceuticals interact are inherently chiral, leading to often dramatically different pharmacological and toxicological profiles between stereoisomers. This guide delves into the synthetic pathways for a molecule of significant pharmaceutical interest: (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine. This compound is a critical intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action.[1] The specific (2R,3R) configuration is essential for the desired therapeutic effect of Tapentadol, making the stereocontrolled synthesis of this precursor a key challenge and a focal point of process optimization in the pharmaceutical industry.[1][2] This document will provide an in-depth exploration of the prevalent and innovative synthetic strategies, underpinned by a rationale for the methodological choices and a focus on achieving high stereochemical purity.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. The target molecule possesses two contiguous stereocenters at the C2 and C3 positions. The core challenge lies in establishing this specific stereochemical relationship.

G target This compound intermediate1 (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol target->intermediate1 Reductive Deoxygenation intermediate2 (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone intermediate1->intermediate2 Grignard Reaction start2 Ethylmagnesium halide intermediate1->start2 start1 1-(3-methoxyphenyl)-1-propanone intermediate2->start1 Mannich Reaction start3 Dimethylamine & Formaldehyde intermediate2->start3

Caption: Retrosynthetic analysis of the target molecule.

A common disconnection approach involves the reductive deoxygenation of a tertiary alcohol, leading back to (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol. This intermediate alcohol can be formed through a Grignard reaction between an appropriate ketone and an ethylmagnesium halide. The ketone precursor, (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, can be synthesized via a Mannich reaction. This retrosynthetic pathway highlights the key transformations: a Mannich reaction to build the initial backbone, a stereoselective Grignard reaction to introduce the second stereocenter, and a final reduction step.

Synthetic Pathway I: Diastereoselective Grignard Reaction and Chiral Resolution

This classical and widely documented approach relies on a diastereoselective Grignard reaction followed by the separation of diastereomers.

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (Racemic Ketone)

The synthesis commences with a Mannich reaction between 1-(3-methoxyphenyl)-1-propanone, dimethylamine hydrochloride, and paraformaldehyde.[3] This reaction forms the aminoketone backbone.

  • Protocol:

    • A mixture of 1-(3-methoxyphenyl)-1-propanone, dimethylamine hydrochloride, and paraformaldehyde is heated to reflux in a suitable solvent such as 2-propanol with the addition of hydrochloric acid.[3]

    • After completion of the reaction (typically monitored by TLC or HPLC), the mixture is cooled, and the product is worked up by partitioning between an organic solvent (e.g., toluene) and water.[3]

    • The aqueous layer is basified with a strong base like sodium hydroxide to liberate the free amine.

    • The product is then extracted into an organic solvent and concentrated to yield the racemic ketone as an oil.[3]

Step 2: Chiral Resolution of the Ketone

To obtain the desired enantiomerically pure starting material for the subsequent Grignard reaction, the racemic ketone is resolved using a chiral resolving agent. L-(-)-dibenzoyl-tartaric acid is a commonly employed agent for this purpose.[3]

  • Protocol:

    • The racemic ketone is dissolved in a suitable solvent like ethanol.

    • A solution of L-(-)-dibenzoyl-tartaric acid monohydrate in the same solvent is added.

    • The mixture is warmed and then stirred for an extended period to allow for the crystallization of the desired diastereomeric salt.[3]

    • The precipitate, the L-(-)-dibenzoyl-tartrate salt of (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, is collected by filtration.[3]

    • The resolved ketone is then liberated from the salt by treatment with a base (e.g., diethylamine or aqueous ammonia) and extraction.[3][4]

Parameter Value Source
Resolving AgentL-(-)-Dibenzoyl-tartaric acid monohydrate[3]
SolventEthanol[3]
Typical Optical Purity>98%[4]
Step 3: Diastereoselective Grignard Reaction

The enantiomerically pure (2S)-ketone undergoes a highly stereospecific Grignard reaction with an ethylmagnesium halide (e.g., ethylmagnesium chloride or bromide) to introduce the second stereocenter at the C3 position.[3][4] The existing stereocenter at C2 directs the incoming nucleophile, leading to the preferential formation of the (2S,3R)-diastereomer.

  • Protocol:

    • The (2S)-ketone is dissolved in an anhydrous etheral solvent such as tetrahydrofuran (THF).

    • The solution is cooled, and the ethylmagnesium halide solution is added slowly while maintaining a low temperature.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol, is extracted and purified.

The stereospecificity of this reaction is crucial, with the desired (2S,3R) enantiomer being formed in high diastereomeric excess.[3][4]

Step 4: Reductive Deoxygenation of the Tertiary Alcohol

The final step in this pathway is the removal of the tertiary hydroxyl group. This is typically achieved through a two-step process involving activation of the hydroxyl group followed by reduction.

  • Method A: Conversion to Halide and Reduction

    • The tertiary alcohol is reacted with an excess of a chlorinating agent like thionyl chloride to form the corresponding chloride.[3]

    • The resulting chloro-compound is then reduced using a hydride source such as zinc borohydride, zinc cyanoborohydride, or tin cyanoborohydride to yield the target molecule.[3]

  • Method B: Acylation and Catalytic Hydrogenolysis

    • The alcohol is acylated, for instance with trifluoroacetic anhydride.[4]

    • The resulting ester intermediate undergoes catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][5][6] This one-pot procedure is often preferred for its milder conditions and operational simplicity.[4]

G start 1-(3-methoxyphenyl)-1-propanone racemic_ketone Racemic 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone start->racemic_ketone Mannich Reaction resolved_ketone (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone racemic_ketone->resolved_ketone Chiral Resolution (L-(-)-DBTA) alcohol (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol resolved_ketone->alcohol Grignard Reaction (EtMgX) target This compound alcohol->target Reductive Deoxygenation

Caption: Synthetic Pathway I: Grignard and Resolution.

Synthetic Pathway II: Asymmetric Synthesis Approaches

To circumvent the often lower-yielding and wasteful step of chiral resolution, asymmetric synthetic methods have been developed. These strategies aim to establish the desired stereochemistry from the outset.

Evans' Chiral Auxiliary Based Conjugate Addition

An elegant approach utilizes an Evans' chiral auxiliary to control the stereochemistry during a conjugate addition reaction.[7]

  • Core Principle: This method involves the conjugate addition of a vinyl organometallic reagent to a chiral α,β-unsaturated N-acyl oxazolidinone. The chiral auxiliary directs the stereochemical outcome of the addition. Subsequent alkylation sets the second stereocenter.

  • General Workflow:

    • Starting from (E)-3-(3-(benzyloxy)phenyl)acrylic acid, an Evans' chiral auxiliary, such as (R)-4-phenyloxazolidin-2-one, is attached.[7]

    • A conjugate addition of a vinylmagnesium halide is performed, establishing the first stereocenter.

    • The resulting enolate is then alkylated to introduce the second stereocenter.

    • The chiral auxiliary is subsequently cleaved and the remaining functional groups are converted to the desired amine, ultimately yielding the target molecule. This method has been shown to produce the final product in high overall yield and diastereomeric excess without the need for chromatographic purification.[7]

Final Conversion to Tapentadol

The synthesized this compound serves as the immediate precursor to Tapentadol. The final step involves the demethylation of the methoxy group on the phenyl ring to yield the corresponding phenol.[5] This is a critical transformation as the phenolic hydroxyl group is essential for the pharmacological activity of Tapentadol.[5]

  • Protocol:

    • The methoxy-intermediate is treated with a demethylating agent. Common reagents for this purpose include strong acids like hydrobromic acid or Lewis acids in the presence of a nucleophile (e.g., boron tribromide or methanesulfonic acid/dimethyl sulfide).[8]

    • The reaction mixture is worked up to isolate Tapentadol, which is often converted to its hydrochloride salt for pharmaceutical use.

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the advancements in stereoselective synthesis within the pharmaceutical industry. While the classical approach involving chiral resolution remains a robust and proven method, the development of more efficient and atom-economical asymmetric syntheses represents the future direction of process chemistry. The choice of a particular synthetic route on an industrial scale will ultimately be dictated by a combination of factors including cost of starting materials and reagents, overall yield, stereochemical purity, and the environmental impact of the process. Continuous innovation in catalysis and asymmetric methodologies will undoubtedly lead to even more elegant and sustainable pathways to this crucial pharmaceutical intermediate.

References

  • This compound - Benchchem. (n.d.).
  • Innovations in Pharmaceutical Intermediates: Focus on Tapentadol Synthesis. (n.d.).
  • US Patent US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (2013).
  • A practical and enantioselective synthesis of tapentadol | Request PDF. (2012). ResearchGate.
  • Synthesis of tapentadol hydrochloride. (n.d.). ResearchGate.
  • Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. (2014). ResearchGate.
  • NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203. (2017). EPO.
  • Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. (2013). PubMed.
  • This compound | 175591-22-7. (n.d.). Biosynth.
  • CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl). (2012). Google Patents.
  • "Process For The Preparation Of Tapentadol". (n.d.). Quick Company.
  • US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof. (2013). Google Patents.
  • CN106674029A - Preparation method of tapentadol intermediate. (2017). Google Patents.
  • INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100. (2012). EPO.
  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | C15H25NO | CID 11253328. (n.d.). PubChem.
  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | C15H26ClNO. (n.d.). PubChem.
  • Introducing this compound. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2S,3R)-. (n.d.). Gsrs.
  • WO2008012283A1 - Preparation of (2r,3r)-3-(3-methoxyphenyl)-n,n,2-trimethylpentanamine. (2008). Google Patents.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • (Z)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-2-en-1-amine. (n.d.). Pharmaffiliates.

Sources

Spectroscopic Data for (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a key intermediate in the synthesis of Tapentadol, a centrally acting opioid analgesic.[1] The precise stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug. Therefore, unambiguous structural elucidation and confirmation of its stereochemical integrity are of paramount importance in drug development and manufacturing. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While complete, high-resolution public data for this specific molecule is limited, this guide, grounded in established spectroscopic principles, offers a robust framework for its characterization.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound[2], possesses several key features that are amenable to spectroscopic analysis:

  • Aromatic Ring: The 3-methoxyphenyl group provides characteristic signals in both NMR and IR spectroscopy.

  • Chiral Centers: The two stereocenters at C2 and C3, with the (R,R) configuration, are critical for its biological activity. Advanced NMR techniques can be employed to confirm the relative stereochemistry.

  • Amine Group: The N,N-dimethylamino group is a key functional group with distinct spectroscopic signatures.

  • Aliphatic Chain: The pentane backbone gives rise to a series of signals in the aliphatic region of the NMR spectrum.

PropertyValueSource
Molecular FormulaC15H25NO[2][3]
Molecular Weight235.37 g/mol [2][3]
CAS Number175591-22-7[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

The following table outlines the predicted ¹H NMR signals. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (C4'-H, C5'-H, C6'-H, C2'-H)6.7 - 7.3Multiplet4H
Methoxy (-OCH₃)~3.8Singlet3H
Methine (C3-H)2.5 - 2.9Multiplet1H
Methine (C2-H)1.8 - 2.2Multiplet1H
Methylene (-CH₂-N)2.1 - 2.5Multiplet2H
N,N-dimethyl (-N(CH₃)₂)~2.2Singlet6H
Methylene (-CH₂-CH₃)1.2 - 1.6Multiplet2H
Methyl (C2-CH₃)0.8 - 1.0Doublet~73H
Methyl (-CH₂-CH₃)0.7 - 0.9Triplet~73H

Causality Behind Experimental Choices:

A standard ¹H NMR experiment is the first step in structural verification. To confirm the stereochemistry, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments reveal through-space correlations between protons, which can help to establish the relative orientation of the substituents on the chiral centers.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The predicted ¹³C NMR chemical shifts are listed below. These are based on empirical prediction tools and data from analogous structures.

Carbon(s) Expected Chemical Shift (δ, ppm)
Aromatic (C1')~145
Aromatic (C3')~159
Aromatic (C2', C4', C5', C6')110 - 130
Methoxy (-OCH₃)~55
Methine (C3)45 - 55
Methine (C2)35 - 45
Methylene (-CH₂-N)60 - 70
N,N-dimethyl (-N(CH₃)₂)~45
Methylene (-CH₂-CH₃)25 - 35
Methyl (C2-CH₃)10 - 20
Methyl (-CH₂-CH₃)10 - 15

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-field NMR spectrometer is preferred.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Visualization of NMR Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound in Deuterated Solvent H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR COSY 2D COSY Sample->COSY HSQC 2D HSQC Sample->HSQC HMBC 2D HMBC Sample->HMBC NOESY 2D NOESY Sample->NOESY Connectivity Connectivity (¹H, ¹³C, COSY, HSQC, HMBC) H1_NMR->Connectivity DEPT DEPT C13_NMR->DEPT C13_NMR->Connectivity DEPT->Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Stereochemistry (NOESY/ROESY) NOESY->Stereochem Structure Final Structure Elucidation Connectivity->Structure Stereochem->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

For this compound, the expected exact mass is 235.1936 g/mol for the molecular formula C₁₅H₂₅NO.[2]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 236.2014.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺˙ at m/z 235 is expected. Common fragmentation patterns would involve the cleavage of the C-C bonds adjacent to the nitrogen atom or the phenyl group. A prominent fragment would likely be observed from the benzylic cleavage.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical value.

Visualization of MS Fragmentation

MS_Fragmentation Parent This compound [M]⁺˙ m/z 235 Frag1 Benzylic Cleavage Fragment Parent->Frag1 Loss of C₄H₉N Frag2 α-Cleavage Fragment (next to Nitrogen) Parent->Frag2 Loss of C₂H₅ Frag3 Other Fragments Parent->Frag3 Rearrangements

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Strong
C=C (aromatic)1450 - 1600Medium
C-O (ether)1000 - 1300Strong
C-N (amine)1000 - 1250Medium

Causality Behind Experimental Choices:

IR spectroscopy provides a quick and non-destructive method to confirm the presence of key functional groups such as the aromatic ring, ether linkage, and aliphatic chains. It serves as a complementary technique to NMR and MS for a comprehensive structural characterization.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The spectroscopic techniques of NMR, MS, and IR, when used in conjunction, provide a powerful toolkit for the comprehensive characterization of this compound. This guide outlines the expected spectral data and provides standardized protocols for their acquisition and interpretation. For researchers and professionals in drug development, the application of these methods is crucial for ensuring the identity, purity, and stereochemical integrity of this vital pharmaceutical intermediate.

References

  • PubChem. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-. [Link]

  • PubChem. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. [Link]

Sources

Physical and chemical properties of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Authored by: A Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of the physical and chemical properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein is a synthesis of data from various authoritative sources, aimed at providing a deep understanding of this compound's characteristics and its significance, primarily as a key intermediate in the synthesis of the analgesic drug, Tapentadol.

Compound Identity and Structure

This compound is a chiral organic compound. Its unique three-dimensional structure is pivotal to its primary application.

  • IUPAC Name: this compound[1]

  • CAS Number: 175591-22-7[1][2][3][4]

  • Molecular Formula: C₁₅H₂₅NO[2][3][4]

  • Molecular Weight: 235.37 g/mol [4][5]

  • Canonical SMILES: CCCN(C)C[1][4]

  • InChIKey: JKVBTSJLQLSTHJ-SWLSCSKDSA-N[1][2]

The molecule features a pentanamine backbone with two stereocenters at the C2 and C3 positions, which are in the (R,R) configuration. A 3-methoxyphenyl group is attached to the C3 position, and the amine is a tertiary amine with two N-methyl groups.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and understanding its pharmacokinetic behavior if it were to be studied as a standalone active molecule. There is some variation in the reported values across different suppliers and databases, which is not uncommon for compounds that are primarily intermediates.

PropertyValueSource
Appearance Oily residue (in synthesis)[6]
Boiling Point 362.9 ± 37.0 °C at 760 mmHg[2][3]
308.9 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[2]
0.927 g/cm³[3][4]
Flash Point 173.3 ± 26.5 °C[2][3]
91.2 °C[4]
pKa (Predicted) 9.46 ± 0.28[4]
LogP 2.44[2][3]
3.38650[4]
Refractive Index 1.509[2][3]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[2]

The lipophilic nature of the compound, as indicated by the LogP value, suggests good solubility in organic solvents, which is consistent with its use in organic synthesis. The basicity, predicted by the pKa, is typical for a tertiary amine and is relevant for its extraction and purification, as well as for the formation of acid addition salts. This compound is also available as a hydrochloride salt (CAS Number: 175591-17-0).[7][8][9]

Stereochemistry: The Decisive Factor

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. In the context of Tapentadol synthesis, the (2R,3R) configuration of the stereocenters in 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is essential for the pharmacological activity of the final product.[10] The other stereoisomers, such as the (2R,3S) diastereomer, are considered impurities and must be separated during the manufacturing process.[6] The synthesis strategies for this intermediate are therefore designed to be stereoselective to maximize the yield of the desired (2R,3R) enantiomer.[6]

Synthesis and Chemical Reactivity

Role as a Key Intermediate in Tapentadol Synthesis

This compound is a critical intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[10] Several patented synthetic routes lead to this intermediate. One common approach involves the stereoselective reduction of an unsaturated precursor.[11] Another route starts from (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, which undergoes a Grignard reaction followed by dehydration and stereoselective hydrogenation.[11] The final step to produce Tapentadol from this intermediate is a demethylation of the methoxy group.[11]

Tapentadol_Synthesis cluster_precursors Precursors cluster_intermediate_synthesis Intermediate Synthesis m_Anisaldehyde m-Anisaldehyde Intermediate_1 (S)-3-(dimethylamino)-1- (3-methoxyphenyl)-2-methylpropan-1-one m_Anisaldehyde->Intermediate_1 Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Intermediate_1 Intermediate_2 (2S,3R)-1-(dimethylamino)-3- (3-methoxyphenyl)-2-methyl-3-pentanol Intermediate_1->Intermediate_2 Grignard Reaction Intermediate_3 (R)-3-(3-methoxyphenyl)-N,N,2- trimethylpent-3-en-1-amine Intermediate_2->Intermediate_3 Dehydration Target_Intermediate (2R,3R)-3-(3-Methoxyphenyl)-N,N,2- trimethylpentan-1-amine Intermediate_3->Target_Intermediate Stereoselective Hydrogenation Tapentadol Tapentadol Target_Intermediate->Tapentadol Demethylation

Caption: Simplified synthetic pathway to Tapentadol via the title compound.

General Reactivity

As a tertiary amine, this compound exhibits typical reactivity for this functional group.

  • Salt Formation: It readily reacts with acids to form hydrochloride or other acid addition salts, which can be advantageous for purification and handling.[6]

  • Oxidation: The compound can be oxidized.[10] For instance, the nitrogen atom can be oxidized to an N-oxide.

  • Reduction: While the amine itself is not readily reduced, other functional groups that might be present in derivatives could be susceptible to reduction.[10]

  • Substitution: Substitution reactions are also possible, although the primary application of this compound does not typically involve further substitution at the amine.[10]

Pharmacological Context and Other Research Applications

The primary and well-established role of this compound is as a precursor in the synthesis of Tapentadol.[10] However, the inherent structural motifs of this molecule have led to explorations of its derivatives in other pharmacological areas.

  • Allosteric Modulation: The structural features of this compound make it a candidate for investigation as an allosteric modulator of various receptors, potentially leading to new therapeutic strategies.[10]

  • Myeloid Differentiation: In vitro studies have indicated that certain derivatives of this compound can induce myeloid differentiation in human acute myeloid leukemia (AML) cells.[10] This suggests a potential, albeit nascent, avenue for research in oncology.

Applications Core_Compound (2R,3R)-3-(3-Methoxyphenyl)-N,N,2- trimethylpentan-1-amine Primary_Application Primary Application Core_Compound->Primary_Application Research_Applications Research Applications Core_Compound->Research_Applications Tapentadol_Synthesis Synthesis of Tapentadol (Analgesic) Primary_Application->Tapentadol_Synthesis Allosteric_Modulation Allosteric Modulators Research_Applications->Allosteric_Modulation AML_Research AML Cell Differentiation (In Vitro) Research_Applications->AML_Research

Caption: Applications of the title compound and its derivatives.

Analytical Methodologies

The characterization and quality control of this compound and its stereoisomeric purity would typically rely on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and for purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique for separating and quantifying the (2R,3R) enantiomer from other stereoisomers, ensuring the stereochemical purity of the intermediate.

  • Gas Chromatography (GC): Can be used for purity assessment, particularly for residual solvents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[1][5]

  • H318: Causes serious eye damage[1][5]

  • H361: Suspected of damaging fertility or the unborn child[1][5]

  • H411: Toxic to aquatic life with long lasting effects[1][5]

Recommended Precautions:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P273: Avoid release to the environment.

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of a fume hood and appropriate personal protective equipment.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as an indispensable intermediate in the manufacture of the analgesic Tapentadol. Its physical and chemical properties are well-characterized, although some discrepancies in reported data exist. The stereochemistry of this compound is of paramount importance, and its synthesis is a key focus of process chemistry to ensure high stereoisomeric purity. While its main application is established, preliminary research into its derivatives suggests potential for broader pharmacological applications.

References

  • Chemsrc. (2025). (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethyl-pentanamine. Retrieved from [Link]

  • Sinfoo BIOCHEM. (n.d.). (2R, 3R)-3-(3-Methoxyphenyl)-N,N,2-Trimethylpentan-1-Amine Hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (2R,3S)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine. Retrieved from [Link]

  • Google Patents. (2013). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Retrieved from [Link]

  • Pharmacompass. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound. Retrieved from [Link]

  • Google Patents. (2012). CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.

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(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Abstract

This compound is principally recognized as a crucial chiral intermediate in the industrial synthesis of the dual-action analgesic, tapentadol.[1][2] While its role as a synthetic precursor is well-documented, there is a significant gap in the scientific literature regarding its intrinsic pharmacological activity and mechanism of action. This technical guide aims to bridge this gap by providing a theoretical framework for the potential molecular interactions of this compound. By dissecting its structure and drawing parallels with pharmacologically related molecules, we will hypothesize its potential mechanisms of action, focusing on targets within the central nervous system. Furthermore, this guide will outline a comprehensive suite of in-vitro and in-vivo experimental protocols required to validate these hypotheses, providing a roadmap for future research in this area.

Structural and Chemical Profile

A thorough understanding of a compound's mechanism of action begins with a detailed analysis of its molecular structure. The key chemical features of this compound are pivotal in predicting its potential interactions with biological targets.

Identifier Value
IUPAC Name This compound[3]
CAS Number 175591-22-7[3]
Molecular Formula C₁₅H₂₅NO[3]
Molecular Weight 235.37 g/mol [3][4]
Stereochemistry (2R,3R) enantiomer

Key Structural Features:

  • 3-Methoxyphenyl Group: The presence of a methoxy group on the phenyl ring is a common feature in many psychoactive compounds. This group can influence binding affinity and selectivity for various receptors and transporters in the central nervous system.[5]

  • Tertiary Amine: The dimethylamino group is a key functional group that is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding pockets of target proteins.

  • Chiral Centers: The specific (2R,3R) stereochemistry is essential for its role in the synthesis of tapentadol and likely plays a crucial role in its potential biological activity, dictating the orientation and affinity of the molecule within a binding site.

Hypothesized Mechanisms of Action

Based on a comprehensive analysis of its structure and comparison with known psychoactive compounds, we propose three primary putative mechanisms of action for this compound.

NMDA Receptor Antagonism

Several arylcyclohexylamines, such as 3-MeO-PCP, which also possess a 3-methoxyphenyl moiety, are potent N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6][7] The structural similarities suggest that this compound could exhibit similar activity.

Mechanism: Uncompetitive antagonism of the NMDA receptor would involve the compound binding within the ion channel of the receptor, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action would inhibit glutamatergic neurotransmission, leading to potential dissociative and anesthetic effects.

NMDA Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel (Blocked) NMDA_R->Ca_Channel Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling Activates Compound (2R,3R)-3-(3-Methoxyphenyl)-N,N,2- trimethylpentan-1-amine Compound->Ca_Channel Blocks

Caption: Putative NMDA Receptor Antagonism Pathway.

Monoamine Reuptake Inhibition

The final product of the synthesis in which this compound is an intermediate, tapentadol, is a known norepinephrine reuptake inhibitor.[2][8][9] It is plausible that the precursor molecule possesses some affinity for monoamine transporters (SERT, NET, DAT).

Mechanism: Inhibition of these transporters would lead to an increase in the synaptic concentration of serotonin, norepinephrine, and/or dopamine.[10] This could result in a range of effects from antidepressant and anxiolytic properties to stimulant-like effects, depending on the selectivity and potency of inhibition for each transporter.

Monoamine Reuptake Inhibition cluster_pre Presynaptic Neuron Monoamine Monoamines (5-HT, NE, DA) Synaptic_Cleft Synaptic Cleft Monoamine->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, NET, DAT) Synaptic_Cleft->Transporter Reuptake Compound (2R,3R)-3-(3-Methoxyphenyl)-N,N,2- trimethylpentan-1-amine Compound->Transporter Inhibits

Caption: Hypothesized Monoamine Reuptake Inhibition.

Sigma-1 Receptor Modulation

Many psychoactive compounds, including some NMDA receptor antagonists, also show affinity for the sigma-1 receptor.[6][7] This receptor is a molecular chaperone located at the endoplasmic reticulum-mitochondrion interface and is involved in a wide range of cellular processes.[11]

Mechanism: Interaction with the sigma-1 receptor could either be as an agonist or an antagonist.[6] This could modulate a variety of downstream signaling pathways, including those involved in neuroprotection, neuroplasticity, and cellular stress responses.[6][12]

Sigma-1 Receptor Modulation Compound (2R,3R)-3-(3-Methoxyphenyl)-N,N,2- trimethylpentan-1-amine Sigma1R Sigma-1 Receptor Compound->Sigma1R Binds Cellular_Processes Modulation of Cellular Processes (e.g., Ion Channel Function, Calcium Signaling) Sigma1R->Cellular_Processes Modulates

Caption: Potential Sigma-1 Receptor Interaction.

Proposed Experimental Validation

The following experimental workflows are proposed to systematically investigate and validate the hypothesized mechanisms of action.

In-Vitro Assays

A tiered approach to in-vitro screening will efficiently determine the binding affinity and functional activity of the compound at the primary hypothesized targets.

Table 1: Proposed In-Vitro Screening Cascade

Target Assay Type Objective
NMDA Receptor Radioligand Binding Assay (e.g., with [³H]MK-801)Determine binding affinity (Ki)
Calcium Flux AssayDetermine functional activity (antagonist)
Monoamine Transporters (SERT, NET, DAT) Radioligand Binding Assay (e.g., with specific radioligands for each transporter)Determine binding affinity (Ki) for each transporter
Fluorescence-based Uptake AssayDetermine inhibition of substrate uptake (IC₅₀)[13]
Sigma-1 Receptor Radioligand Binding Assay (e.g., with -pentazocine)Determine binding affinity (Ki)
Bioluminescence Resonance Energy Transfer (BRET) AssayDetermine functional activity (agonist/antagonist) by measuring changes in receptor oligomerization[14]

Experimental Protocol: Fluorescence-based Monoamine Transporter Uptake Assay

  • Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT.

  • Plating: Seed cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Compound Preparation: Prepare a dilution series of this compound.

  • Assay: a. Wash cells with assay buffer. b. Add the test compound at various concentrations and incubate. c. Add a fluorescent monoamine transporter substrate (e.g., ASP+). d. Monitor fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate uptake and determine the IC₅₀ value for the test compound.

In-Vitro Screening Workflow Start Test Compound Binding Radioligand Binding Assays (NMDA-R, MATs, Sigma-1R) Start->Binding Functional Functional Assays (Ca²⁺ Flux, Uptake Inhibition, BRET) Binding->Functional If significant binding Data Data Analysis (Ki, IC₅₀, Efficacy) Functional->Data Conclusion Pharmacological Profile Data->Conclusion

Caption: Workflow for In-Vitro Pharmacological Profiling.

In-Vivo Studies

Following in-vitro characterization, in-vivo studies in appropriate animal models are essential to understand the physiological and behavioral effects of the compound.

Table 2: Proposed In-Vivo Experiments

Experiment Animal Model Objective
Open Field Test RodentsAssess effects on locomotor activity and exploratory behavior.
Hot Plate Test RodentsEvaluate potential analgesic properties.
Prepulse Inhibition Test RodentsScreen for sensorimotor gating deficits, which can be indicative of NMDA receptor antagonism.
Conditioned Place Preference RodentsAssess abuse liability and rewarding properties.

Conclusion

While this compound is established as a synthetic precursor to tapentadol, its intrinsic pharmacological profile remains unexplored. Based on structural analysis and comparison with known psychoactive compounds, we have constructed a robust theoretical framework for its potential mechanism of action, centered on NMDA receptor antagonism, monoamine reuptake inhibition, and sigma-1 receptor modulation. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to validating these hypotheses. Elucidating the pharmacological activity of this compound would not only be of academic interest but could also have implications for the understanding of the overall pharmacological profile of related synthetic pathways and novel psychoactive substances.

References

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The Crucial Intermediate: A Technical Guide to the Discovery and History of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, a pivotal intermediate in the synthesis of the centrally acting analgesic, tapentadol. We will delve into the historical context of its discovery, the evolution of its chemical synthesis, and its emerging pharmacological significance. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical, technical insights.

Introduction: A Molecule of Significance

This compound, with the CAS number 175591-22-7, is a chiral amine whose significance is intrinsically linked to the development of tapentadol.[1][2] Tapentadol, a novel analgesic with a dual mechanism of action—μ-opioid receptor agonism and norepinephrine reuptake inhibition—was first approved by the FDA in 2008, marking a significant advancement in pain management.[3][4] The stereochemistry of this compound is critical, as only the (2R,3R) enantiomer leads to the pharmacologically active form of tapentadol.[3] This guide will illuminate the scientific journey that established this molecule as a cornerstone in the production of this important therapeutic agent.

Historical Perspective: The Quest for a Better Analgesic

The story of this compound begins with the development of tapentadol in the late 1980s.[3] The quest was to create a potent analgesic with an improved side-effect profile compared to traditional opioids. The development of tapentadol from its predecessor, tramadol, involved key structural modifications aimed at optimizing its pharmacological activity.[3][4]

The early synthetic routes to tapentadol and its precursors were often inefficient, yielding mixtures of stereoisomers that were challenging and costly to separate. This spurred the development of more sophisticated, stereoselective synthetic strategies, where this compound emerged as a key, late-stage intermediate. The evolution of its synthesis reflects the broader advancements in asymmetric synthesis and chiral resolution in pharmaceutical manufacturing.

The Evolution of Synthesis: From Racemic Mixtures to Stereoselective Control

The synthesis of this compound has undergone significant refinement to improve stereochemical purity and overall yield. Early methods often resulted in a mixture of diastereomers, necessitating arduous separation processes.

Early Synthetic Approaches: The Challenge of Stereoisomers

Initial synthetic strategies often involved a Mannich reaction, which, while effective in constructing the carbon skeleton, typically produced a mixture of stereoisomers. These methods highlighted the critical need for a stereocontrolled synthesis to isolate the desired (2R,3R) isomer. The separation of these isomers was often a significant bottleneck in the overall process, driving the search for more elegant solutions.

Modern Stereoselective Synthesis: A Step-by-Step Protocol

A significant breakthrough in the synthesis of this compound was the development of a stereoselective route starting from 1-(3-methoxyphenyl)propan-1-one. This approach, detailed in patent literature, allows for the controlled formation of the desired stereoisomers.

Experimental Protocol: Stereoselective Synthesis

This protocol is a synthesis of methodologies described in the patent literature, providing a coherent, step-by-step guide for research purposes.

Step 1: Mannich Reaction and Formation of Racemic Ketone

  • Reaction: 1-(3-methoxyphenyl)-1-propanone is reacted with dimethylamine hydrochloride and paraformaldehyde in the presence of an acid catalyst (e.g., aqueous HCl) in a suitable solvent like 2-propanol.

  • Rationale: This Mannich reaction forms the racemic intermediate, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone. The acid catalyzes the formation of the electrophilic dimethylaminomethyl cation from dimethylamine and formaldehyde.

  • Workup: The reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed and concentrated to yield the crude racemic ketone.

Step 2: Chiral Resolution of the Ketone

  • Resolution: The racemic ketone is resolved using a chiral resolving agent, such as L-(-)-dibenzoyl-tartaric acid. The mixture is stirred in a suitable solvent (e.g., ethanol) to allow for the selective crystallization of the desired diastereomeric salt.

  • Rationale: The chiral resolving agent forms diastereomeric salts with the racemic amine. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Isolation: The precipitated diastereomeric salt is filtered, washed, and then treated with a base (e.g., diethylamine or aqueous NH4OH) to liberate the optically pure (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone.[5]

Step 3: Stereospecific Grignard Reaction

  • Reaction: The optically pure ketone is then reacted with an ethylmagnesium halide (e.g., ethylmagnesium chloride) in an inert solvent like tetrahydrofuran (THF).

  • Rationale: This Grignard reaction is highly stereospecific. The existing stereocenter in the (2S)-ketone directs the approach of the Grignard reagent, leading to the preferential formation of the (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol.

  • Outcome: This step introduces the second chiral center with a high degree of stereochemical control, resulting in a product with high diastereomeric excess.

Step 4: Reductive Deoxygenation

  • Reaction: The tertiary alcohol is converted to the final product, this compound, through a reductive deoxygenation process. This can be achieved via a two-step sequence: conversion of the alcohol to a halide (e.g., with thionyl chloride) followed by reduction.

  • Rationale: This final step removes the hydroxyl group and establishes the desired pentanamine structure. The stereochemistry at the two chiral centers is retained during this transformation.

Visualizing the Synthesis

The following diagram illustrates the key steps in the stereoselective synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Reductive Deoxygenation A 1-(3-methoxyphenyl)-1-propanone B Racemic Ketone (Mixture of Stereoisomers) A->B Dimethylamine HCl, Paraformaldehyde, H+ C Optically Pure (2S)-Ketone B->C L-(-)-dibenzoyl-tartaric acid D (2S,3R)-Tertiary Alcohol C->D Ethylmagnesium Halide E This compound D->E 1. SOCl2 2. Reduction

Caption: Stereoselective synthesis of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 175591-22-7[1][2]
Molecular Formula C₁₅H₂₅NO[1]
Molecular Weight 235.37 g/mol [1]
Appearance Oily residue (in some synthetic steps)[5]
Storage 10°C - 25°C[1]

Beyond an Intermediate: Emerging Pharmacological Interest

While the primary role of this compound is as a precursor to tapentadol, recent research has begun to explore its own potential biological activities.[3] Studies have investigated its potential as an allosteric modulator in various biological systems.[3] Furthermore, some derivatives of this compound have shown in vitro activity in inducing myeloid differentiation in human acute myeloid leukemia (AML) cells.[3] This emerging research suggests that the pharmacological profile of this intermediate may be more complex and interesting than previously assumed.

Conclusion

This compound stands as a testament to the intricate science and persistent innovation that underpins modern drug development. Its journey from being part of a challenging stereoisomeric mixture to a key target of highly stereoselective synthesis showcases the evolution of chemical manufacturing. As research continues to uncover its own potential pharmacological properties, this "intermediate" may yet reveal further significance in the field of medicinal chemistry.

References

  • US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (n.d.).
  • From Morphine and Tramadol to the Discovery of Tapentadol | Request PDF. (n.d.). Retrieved January 15, 2026, from [Link]

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  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)- | C15H25NO | CID 11253328 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

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(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 175591-22-7 Hydrochloride Salt CAS Number: 175591-17-0

Introduction

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral organic compound that serves as a critical intermediate in the stereospecific synthesis of Tapentadol.[1] Tapentadol is a potent, centrally acting analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[2][3] This unique pharmacological profile makes Tapentadol effective in managing both nociceptive and neuropathic pain.[2][3] The precise stereochemistry of this compound is paramount, as it dictates the final stereoconfiguration of Tapentadol, which is essential for its therapeutic efficacy. This guide provides an in-depth overview of the synthesis, analytical characterization, and pharmacological relevance of this key intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C15H25NO[4]
Molecular Weight 235.37 g/mol [4]
Boiling Point 308.9 °C at 760 mmHg[4]
Flash Point 91.2 °C[4]
Density 0.927 g/cm³[4]
pKa 9.46 ± 0.28 (Predicted)[4]

Stereospecific Synthesis

The synthesis of this compound with high stereochemical purity is a critical aspect of Tapentadol manufacturing. Several synthetic routes have been developed to achieve the desired (2R,3R) configuration. A common and effective method involves a multi-step process commencing with a Mannich reaction followed by a stereoselective Grignard reaction and subsequent reduction.

Synthetic Workflow Overview

A 1-(3-methoxyphenyl)propan-1-one B Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) A->B Step 1 C (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone B->C Step 2 (Chiral Resolution) D Grignard Reaction (Ethylmagnesium Bromide) C->D Step 3 E (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol D->E Step 4 F Reduction (e.g., Hydrogenolysis) E->F Step 5 G This compound F->G Final Intermediate

Caption: Stereospecific synthesis workflow for the target intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone

  • To a stirred mixture of 1-(3-methoxyphenyl)-1-propanone (1 equivalent) in a suitable solvent such as 2-propanol, add dimethylamine hydrochloride (1 equivalent) and paraformaldehyde (1 equivalent).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Cool the reaction mixture and partition between water and a non-polar organic solvent (e.g., toluene).

  • Separate the aqueous layer and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality: The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. The use of dimethylamine hydrochloride and paraformaldehyde in the presence of an acid catalyst generates the electrophilic Eschenmoser's salt in situ, which then reacts with the enol form of the ketone.

Step 2: Chiral Resolution of 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone

  • Dissolve the racemic mixture in a suitable solvent (e.g., ethanol).

  • Add a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, and stir the mixture.

  • The diastereomeric salt of the desired (S)-enantiomer will selectively precipitate.

  • Isolate the precipitate by filtration and wash with a cold solvent.

  • Liberate the free base of the (S)-enantiomer by treatment with a base.

Causality: Chiral resolution is a crucial step to separate the desired enantiomer from the racemic mixture. The formation of diastereomeric salts with a chiral acid allows for separation based on differences in their physical properties, such as solubility.

Step 3: Grignard Reaction to form (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

  • Prepare a Grignard reagent by reacting ethyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution of the (S)-enantiomer from Step 2 in anhydrous THF to a low temperature (e.g., -78 °C).

  • Slowly add the prepared Grignard reagent to the ketone solution.

  • Allow the reaction to proceed at low temperature until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the desired tertiary alcohol.

Causality: The Grignard reaction of the chiral ketone with ethylmagnesium bromide is highly stereoselective due to Cram's rule of asymmetric induction, leading to the preferential formation of the (2S,3R)-diastereomer.

Step 4: Reduction of the Tertiary Alcohol

  • The tertiary alcohol can be reduced to the final product via a two-step process involving activation of the hydroxyl group followed by hydrogenolysis.

  • Activation: React the alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form a good leaving group.

  • Hydrogenolysis: Subject the resulting mesylate to catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) under a hydrogen atmosphere.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain this compound.

Causality: The hydroxyl group is a poor leaving group and must be converted to a more labile group, such as a mesylate, to facilitate its removal. Catalytic hydrogenolysis is an effective method for the reductive cleavage of the carbon-oxygen bond.

Analytical Characterization

The purity and stereochemical integrity of this compound are critical for its use in the synthesis of Tapentadol. A robust analytical methodology is therefore essential.

Analytical Workflow

cluster_0 Purity and Identity cluster_1 Stereochemical Purity A HPLC/UPLC (Purity Assay) End QC Release A->End B LC-MS/MS (Impurity Profiling) B->End C NMR Spectroscopy (Structural Elucidation) C->End D Chiral HPLC D->End Start Sample Start->A Start->B Start->C Start->D

Caption: Analytical quality control workflow for the intermediate.

Recommended Analytical Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound and quantify the presence of any undesired stereoisomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column).

Chromatographic Conditions (Example):

ParameterCondition
Column Chiralpak AD-H (or equivalent)
Mobile Phase A mixture of n-hexane and isopropanol with a small percentage of a basic modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 272 nm
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.[5][6]

Causality: Chiral HPLC is the gold standard for separating enantiomers. The polysaccharide-based stationary phase provides a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The basic modifier in the mobile phase helps to improve peak shape and resolution for basic analytes like amines.

Pharmacological Significance

The primary pharmacological significance of this compound lies in its role as the direct precursor to Tapentadol.[1] Studies on the metabolites of Tapentadol have shown that they are unlikely to contribute significantly to its overall analgesic effect.[7] By extension, it is highly probable that the precursor, this compound, does not possess significant intrinsic pharmacological activity at the relevant receptors. Its value is in its chemical structure, which, upon demethylation of the methoxy group to a hydroxyl group, yields the active pharmaceutical ingredient, Tapentadol.

The final demethylation step is a critical transformation that unmasks the phenolic hydroxyl group, which is crucial for the μ-opioid receptor agonist activity of Tapentadol.

Conclusion

This compound is a cornerstone in the synthesis of the important analgesic, Tapentadol. Its stereospecific synthesis and rigorous analytical control are paramount to ensuring the quality and efficacy of the final drug product. This guide has provided a comprehensive overview of the key technical aspects of this intermediate, from its synthesis and characterization to its ultimate pharmacological relevance. For researchers and professionals in drug development, a thorough understanding of this precursor is essential for the successful and efficient production of Tapentadol.

References

  • Terlinden, R., et al. (2010). In vitro and in vivo characterization of tapentadol metabolites. Arzneimittelforschung, 60(1), 31-38.
  • Eureka. (n.d.). Method for preparing important intermediate of tapentadol hydrochloride analgesic.
  • GSRS. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2S,3R)-. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE, (2S,3R)-. Retrieved from [Link]

  • SynZeal. (n.d.). Tapentadol EP Impurity E. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigations Into the Drug-Drug Interaction Potential of Tapentadol in Human Liver Microsomes and Fresh Human Hepatocytes. Retrieved from [Link]

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  • Wikipedia. (n.d.). Tapentadol. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE, (2S,3R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Al-Kuraishy, H. M., et al. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Pain and Therapy, 12(3), 625-643.
  • Tzschentke, T. M., et al. (2007). [Tapentadol: with two mechanisms of action in one molecule effective against nociceptive and neuropathic pain. Preclinical overview]. Schmerz (Berlin, Germany), 21(5), 438–446.
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  • Prommer, E. E. (2010). Tapentadol: an initial analysis. Journal of opioid management, 6(3), 223–226.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

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Unlocking the Research Potential of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, a chiral pentanamine derivative, is principally recognized as the immediate precursor to the dual-action analgesic, tapentadol.[1] This pivotal role in the synthesis of a clinically significant therapeutic has, to a large extent, overshadowed the intrinsic research and therapeutic potential of the molecule itself. This technical guide aims to move beyond its established function as a synthetic intermediate and to provide a comprehensive exploration of its potential research applications. We will delve into its structural similarities to tapentadol to postulate its activity as a µ-opioid receptor modulator and a norepinephrine reuptake inhibitor. Furthermore, we will explore more speculative yet promising avenues of research, including its potential as an allosteric modulator and an agent for inducing myeloid differentiation. This document will provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals to investigate these underexplored facets of this compound, thereby unlocking its full scientific and therapeutic value.

Introduction: Beyond a Precursor

This compound (CAS: 175591-22-7) is a molecule of significant interest due to its critical role in the synthesis of tapentadol, a centrally acting analgesic.[1] Tapentadol's efficacy stems from a dual mechanism of action: µ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).[2] Given the structural conservation between the precursor and the final active pharmaceutical ingredient, it is scientifically plausible that this compound possesses its own intrinsic biological activity. The key structural difference lies in the phenolic hydroxyl group of tapentadol, which is a methoxy group in the precursor.[3] This seemingly minor modification can have significant implications for receptor affinity and cellular activity, warranting a thorough investigation of the precursor's pharmacological profile.

This guide will provide the conceptual framework and detailed methodologies to explore three primary areas of research for this compound:

  • Opioid Receptor Modulation: Investigating its direct interaction with and functional activity at opioid receptors.

  • Norepinephrine Reuptake Inhibition: Assessing its potential to block the norepinephrine transporter.

  • Novel Therapeutic Avenues: Exploring its capacity as an allosteric modulator and as an inducer of myeloid differentiation.

By providing a roadmap for these investigations, we aim to empower researchers to uncover the untapped potential of this readily accessible molecule.

Potential as a µ-Opioid Receptor (MOR) Modulator

The structural analogy to tapentadol, a known MOR agonist, provides a strong rationale for investigating the opioid receptor activity of this compound.[4] The presence of the tertiary amine and the phenyl group are key pharmacophoric elements for opioid receptor binding.[5]

Experimental Workflow: Assessing MOR Interaction

A systematic approach is required to characterize the interaction of the compound with the µ-opioid receptor. This involves determining its binding affinity and its functional activity as an agonist, antagonist, or allosteric modulator.

MOR_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis binding_assay Radioligand Binding Assay (e.g., [3H]-DAMGO) gtp_assay [35S]GTPγS Binding Assay binding_assay->gtp_assay If binding is confirmed ki_calc Ki Determination binding_assay->ki_calc mem_prep Membrane Preparation (HEK293-MOR cells) mem_prep->binding_assay camp_assay cAMP Inhibition Assay gtp_assay->camp_assay ec50_calc EC50/IC50 Calculation gtp_assay->ec50_calc efficacy_calc Emax Determination gtp_assay->efficacy_calc arrestin_assay β-Arrestin Recruitment Assay camp_assay->arrestin_assay camp_assay->ec50_calc camp_assay->efficacy_calc arrestin_assay->ec50_calc arrestin_assay->efficacy_calc

Figure 1: Experimental workflow for assessing µ-opioid receptor interaction.

Detailed Experimental Protocols

This assay determines the affinity of the test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (HEK293-MOR).

  • Membrane Preparation:

    • Culture HEK293-MOR cells to confluency.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration (e.g., Bradford assay).

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of various concentrations of this compound.

    • Add 50 µL of [3H]-DAMGO (a selective MOR agonist radioligand) at a final concentration of ~1 nM.

    • Add 100 µL of the membrane preparation (50-100 µg of protein).

    • For non-specific binding determination, add a high concentration of naloxone (10 µM).

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

This functional assay measures G-protein activation upon receptor agonism.

  • Protocol:

    • Pre-incubate the HEK293-MOR membranes with 10 µM GDP for 15 minutes on ice.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the pre-incubated membranes.

    • Initiate the reaction by adding [35S]GTPγS (final concentration 0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and measure bound radioactivity as described for the radioligand binding assay.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the concentration-response curve.

Parameter Description
Ki Inhibitory constant, a measure of binding affinity.
IC50 Half-maximal inhibitory concentration in the binding assay.
EC50 Half-maximal effective concentration in a functional assay.
Emax Maximum functional response elicited by the compound.

Investigation of Norepinephrine Reuptake Inhibition

The NRI activity of tapentadol is a key contributor to its analgesic effect, particularly in neuropathic pain.[4] The structural similarity of its precursor warrants an investigation into its potential to inhibit the norepinephrine transporter (NET).

Experimental Workflow: Assessing NET Inhibition

A cell-based assay using a cell line endogenously expressing the NET is a robust method to determine the inhibitory potential of the compound.[7]

NET_Workflow cluster_uptake Norepinephrine Uptake Assay cluster_analysis Data Analysis cell_culture Culture SK-N-BE(2)C cells preincubation Pre-incubate cells with test compound cell_culture->preincubation radiolabel_add Add [3H]-Norepinephrine preincubation->radiolabel_add incubation Incubate and terminate uptake radiolabel_add->incubation measurement Measure intracellular radioactivity incubation->measurement ic50_calc IC50 Calculation measurement->ic50_calc ki_calc Ki Determination ic50_calc->ki_calc

Figure 2: Experimental workflow for assessing norepinephrine transporter inhibition.

Detailed Experimental Protocol: [3H]-Norepinephrine Uptake Assay
  • Cell Line: Human neuroblastoma SK-N-BE(2)C cells, which endogenously express the human NET.[8]

  • Protocol:

    • Plate SK-N-BE(2)C cells in a 24-well plate and grow to confluency.

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound or a known NET inhibitor (e.g., desipramine) for positive control.

    • Add [3H]-Norepinephrine to a final concentration of ~10 nM.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold buffer.

    • Lyse the cells with 1% SDS.

    • Measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the concentration-inhibition curve and calculate the Ki value.

Exploring Novel Research Applications

Beyond its potential as a classical MOR agonist and NRI, the unique structure of this compound may lend itself to other, less conventional therapeutic applications.

Potential as an Allosteric Modulator of GPCRs

Allosteric modulators bind to a site on a receptor distinct from the orthosteric site, offering a more nuanced regulation of receptor activity.[9] This can lead to improved therapeutic profiles with fewer side effects.[10] The investigation of this compound as a potential allosteric modulator of opioid or other G-protein coupled receptors (GPCRs) represents a novel research avenue.

To investigate allosteric modulation, functional assays should be performed in the presence of a fixed, sub-maximal concentration of an orthosteric agonist. A positive allosteric modulator (PAM) will potentiate the effect of the agonist, while a negative allosteric modulator (NAM) will inhibit it.[9] The experimental protocols described in section 2.2.2 can be adapted for this purpose.

Induction of Myeloid Differentiation in Acute Myeloid Leukemia (AML)

Some reports suggest that derivatives of the topic compound may induce myeloid differentiation in AML cells.[1] This therapeutic strategy aims to force leukemic cells to mature into non-proliferating, functional cells.

The human promyelocytic leukemia cell line HL-60 is a well-established model for studying myeloid differentiation.[11]

AML_Workflow cluster_treatment Cell Treatment cluster_assessment Assessment of Differentiation cluster_analysis Data Analysis cell_culture Culture HL-60 cells treatment Treat with test compound (various concentrations and time points) cell_culture->treatment morphology Morphological Analysis (Wright-Giemsa Staining) treatment->morphology functional Functional Assay (NBT Reduction Assay) treatment->functional immunophenotyping Immunophenotyping (Flow Cytometry for CD11b/CD71) treatment->immunophenotyping morph_quant Quantify morphological changes morphology->morph_quant nbt_quant Quantify formazan production functional->nbt_quant flow_quant Quantify marker expression immunophenotyping->flow_quant

Figure 3: Experimental workflow for assessing the induction of myeloid differentiation.

  • Cell Culture and Treatment:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed cells at a density of 2 x 10^5 cells/mL.

    • Treat cells with various concentrations of this compound for up to 5 days. All-trans-retinoic acid (ATRA) can be used as a positive control.[12]

  • Morphological Analysis (Wright-Giemsa Staining):

    • Prepare cytospin slides of treated and untreated cells.

    • Air dry the slides.

    • Fix the slides in methanol for 1 minute.[13]

    • Stain with Wright-Giemsa solution for 5-10 minutes.[14]

    • Rinse with deionized water and air dry.[14]

    • Examine under a light microscope for morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and appearance of granules).

  • Functional Differentiation (Nitroblue Tetrazolium - NBT - Reduction Assay):

    • Harvest treated and untreated cells.

    • Resuspend cells in phosphate-buffered saline (PBS).

    • Add NBT solution (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA) to stimulate the respiratory burst.

    • Incubate for 30 minutes at 37°C.[15]

    • Observe the formation of dark blue formazan deposits in differentiated cells under a microscope.

    • Quantify the formazan production by solubilizing it in dimethyl sulfoxide (DMSO) and measuring the absorbance at 570 nm.[16]

  • Immunophenotyping by Flow Cytometry:

    • Harvest treated and untreated cells.

    • Wash cells with PBS containing 1% bovine serum albumin.

    • Incubate cells with fluorescently labeled antibodies against CD11b (a marker of myeloid differentiation) and CD71 (a marker of proliferation that decreases with differentiation).[17]

    • Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive and CD71-negative cells.[12]

Marker Expression in Differentiated Cells
CD11b Increased
CD71 Decreased

Conclusion

This compound holds significant, yet largely unexplored, potential as a pharmacologically active molecule. Its structural relationship to tapentadol provides a compelling basis for its investigation as a modulator of the µ-opioid receptor and the norepinephrine transporter. Furthermore, the possibility of its utility as an allosteric modulator or an inducer of myeloid differentiation opens exciting new avenues for drug discovery. The experimental frameworks and detailed protocols provided in this guide offer a robust starting point for researchers to systematically evaluate these potential applications. A thorough characterization of this compound could not only unveil a novel therapeutic agent but also provide valuable insights into the structure-activity relationships of this important class of molecules.

References

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  • Lehmann, C., et al. (2018). Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles. PLoS One, 13(8), e0203533.
  • Kress, H. G. (2010). Tapentadol and its two mechanisms of action: is there a new pharmacological class of centrally-acting analgesics on the horizon? European journal of pain (London, England), 14(8), 781–783.
  • Collins, S. J. (1987). The HL-60 promyelocytic leukemia cell line: proliferation, differentiation, and cellular oncogene expression. Blood, 70(5), 1233–1244.
  • ResearchGate. (n.d.). Structure and optimised geometry of tapentadol hydrochloride. Retrieved from [Link]

  • Bio-Rad. (n.d.). Identification of Specific Myeloid Subsets Using Common Markers in Flow Cytometry. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
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Stereochemistry of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral amine of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a critical intermediate in the stereoselective synthesis of Tapentadol, a potent, centrally acting analgesic.[1][2] The therapeutic efficacy of Tapentadol is intrinsically linked to the specific stereochemistry of this precursor, as only the (2R,3R) enantiomer leads to the pharmacologically active form of the final drug.[1] This guide provides a detailed examination of the stereochemical features of this molecule, outlines common stereoselective synthesis and resolution strategies, and details the analytical methodologies required to confirm stereochemical identity and purity. The content is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's stereochemical control.

Introduction: The Significance of Stereoisomerism

This compound, with the chemical formula C₁₅H₂₅NO, is a key building block for Tapentadol, an analgesic that functions through a dual mechanism: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1] The molecule possesses two chiral centers, giving rise to four possible stereoisomers. However, the biological activity of the final drug product is critically dependent on the absolute configuration of these centers. The (2R,3R) configuration is essential for the desired pharmacological profile, while other stereoisomers may be inactive or contribute to undesirable side effects.[3] Therefore, rigorous control and verification of the stereochemistry during synthesis are paramount for both efficacy and safety in the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 175591-22-7[1][4]
Molecular Formula C₁₅H₂₅NO[5]
Molecular Weight 235.37 g/mol [4][5]
IUPAC Name This compound[5]
SMILES CCCN(C)C[4][5]

Elucidation of Stereochemistry

The stereochemical designation (2R,3R) refers to the spatial arrangement of substituents around the two chiral carbon atoms, C2 and C3, of the pentan-1-amine backbone. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

  • Chiral Center C2: This carbon is bonded to a hydrogen atom, a methyl group, the aminomethyl group (-CH₂N(CH₃)₂), and the C3 carbon.

  • Chiral Center C3: This carbon is bonded to a hydrogen atom, an ethyl group, the 3-methoxyphenyl group, and the C2 carbon.

The "R" designation at both centers indicates that when viewing the molecule with the lowest-priority substituent pointing away, the remaining substituents are arranged in a clockwise direction from highest to lowest priority. This specific three-dimensional architecture is fundamental to the molecule's ability to produce the correct stereoisomer of Tapentadol.

Caption: Molecular structure with chiral centers C2 and C3 highlighted.

Stereoselective Synthesis and Resolution

Achieving the desired (2R,3R) stereochemistry on an industrial scale requires a robust and efficient synthetic strategy. A common approach involves a Grignard reaction followed by classical resolution, which separates the desired diastereomer from the undesired ones.[3]

Synthetic Workflow Overview

The synthesis often begins with 1-(3-methoxyphenyl)-1-propanone. This starting material undergoes a series of reactions to introduce the necessary functional groups and create the two chiral centers. A critical step is the resolution of the resulting mixture of stereoisomers.

G cluster_0 Synthesis Pathway start 1-(3-Methoxyphenyl)-1-propanone mannich Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) start->mannich ketone 3-(Dimethylamino)-1-(3-methoxyphenyl) -2-methyl-1-propanone mannich->ketone grignard Grignard Reaction (Ethylmagnesium bromide) ketone->grignard alcohol_mix Diastereomeric Mixture of Alcohols ((2S,3R) and (2S,3S)) grignard->alcohol_mix reduction Catalytic Hydrogenation (Reduction of hydroxyl group) alcohol_mix->reduction amine_mix Racemic Amine Mixture ((2R,3R) and (2S,3S)) reduction->amine_mix resolution Diastereomeric Salt Formation (L-(-)-Dibenzoyl-tartaric acid) amine_mix->resolution filtration Selective Crystallization & Filtration resolution->filtration desired_salt (2R,3R)-Amine-DBTA Salt filtration->desired_salt liberation Base Treatment (e.g., NaOH) desired_salt->liberation final_product (2R,3R)-3-(3-Methoxyphenyl)-N,N,2- trimethylpentan-1-amine liberation->final_product

Caption: General workflow for the synthesis and resolution of the target compound.

Experimental Protocol: Diastereomeric Resolution

This protocol describes the critical resolution step to isolate the (2R,3R) enantiomer from a racemic mixture using a chiral resolving agent.[3]

Objective: To selectively crystallize the (2R,3R) isomer as a diastereomeric salt.

Materials:

  • Racemic mixture of 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

  • L-(−)-dibenzoyl-tartaric acid (DBTA) monohydrate

  • Ethanol

  • Standard laboratory glassware, heating mantle, and filtration apparatus

Procedure:

  • Preparation of Resolving Agent Solution: Dissolve L-(−)-dibenzoyl-tartaric acid monohydrate (approx. 1.6 equivalents) in ethanol in a suitable reaction vessel.

  • Addition of Racemic Amine: To the DBTA solution, add the racemic amine mixture (1 equivalent), which has been previously dissolved in a minimal amount of ethanol.

  • Crystallization: Warm the resulting mixture to approximately 35-40°C and stir for an extended period (e.g., 48 hours) to allow for the selective formation and crystallization of the (2R,3R)-amine-(L)-DBTA diastereomeric salt. The (2S,3S) isomer remains preferentially in the solution.

  • Cooling and Maturation: Allow the mixture to cool to ambient temperature (e.g., 22°C) and continue stirring for several hours (e.g., 14 hours) to ensure complete crystallization.

  • Isolation: Isolate the precipitated solid salt by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol to remove any entrained mother liquor containing the undesired isomer.

  • Liberation of Free Base: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., toluene). Add an aqueous base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free (2R,3R)-amine into the organic layer.

  • Extraction and Purification: Separate the organic layer, wash with water, and concentrate under reduced pressure to yield the purified this compound.

Causality: The choice of L-(−)-dibenzoyl-tartaric acid is critical. This chiral acid forms two diastereomeric salts with the racemic amine mixture. These salts have different physical properties, most importantly, different solubilities. The conditions (solvent, temperature, time) are optimized to exploit this solubility difference, allowing the less soluble salt, corresponding to the (2R,3R)-amine, to selectively crystallize out of solution.

Analytical Characterization and Purity Assessment

Confirming the absolute stereochemistry and enantiomeric purity of the final product is a non-negotiable step. This is primarily achieved through chiral chromatography and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle: The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. For separation to occur, there must be a sufficient difference in the stability (free energy) of these two complexes, a principle often referred to as the "three-point interaction model".[6] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and have proven effective for separating a broad range of chiral molecules.[7]

G cluster_0 Principle of Chiral HPLC Separation mixture Racemic Mixture (R and S Enantiomers) csp Chiral Stationary Phase (CSP) (e.g., Amylose derivative) mixture->csp Interaction complex_R Analyte(R)-CSP Complex (More Stable) csp->complex_R Strong Interaction complex_S Analyte(S)-CSP Complex (Less Stable) csp->complex_S Weak Interaction elution_R R-Enantiomer (Elutes Second) complex_R->elution_R Slow Elution elution_S S-Enantiomer (Elutes First) complex_S->elution_S Fast Elution

Caption: Differential interaction of enantiomers with a chiral stationary phase.

Protocol: Chiral HPLC Method Development

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) as they are known for their broad applicability.[8]

  • Mobile Phase Selection: Begin with a normal-phase eluent system, such as hexane/isopropanol, or a reverse-phase system like acetonitrile/water, depending on the column chemistry. Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape for the basic analyte.

  • Isocratic Elution: Run the sample under isocratic conditions, varying the ratio of the mobile phase components to optimize the separation (resolution) and retention time.

  • Detection: Use a UV detector set to a wavelength where the 3-methoxyphenyl chromophore absorbs (e.g., ~270 nm).

  • Quantification: Once baseline separation is achieved, inject a known standard of the racemate to determine the retention times for both the (2R,3R) and (2S,3S) enantiomers. Inject the resolved sample and integrate the peak areas to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the overall molecular structure. While standard ¹H and ¹³C NMR will not distinguish between enantiomers, it verifies the connectivity and presence of all functional groups.

Expected ¹H NMR Signals:

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-7.5 ppm corresponding to the four protons on the 3-methoxyphenyl ring.

  • Methoxy Protons: A sharp singlet around δ 3.8 ppm for the -OCH₃ group.

  • N-Methyl Protons: A singlet around δ 2.2-2.5 ppm integrating to six protons for the -N(CH₃)₂ group.

  • Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-3.0 ppm) corresponding to the protons on the pentanamine backbone (ethyl, methyl, and methylene groups). The diastereotopic protons of the -CH₂N- group may appear as distinct signals.

To confirm enantiomeric purity via NMR, one can use a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers, although this is often more complex than chiral HPLC.

Conclusion

The stereochemistry of this compound is not merely a structural detail but the defining feature that enables its successful use as a precursor to the analgesic Tapentadol. Mastery over its synthesis and resolution, as detailed in this guide, is crucial for pharmaceutical development. The application of robust analytical techniques, particularly chiral HPLC, provides the necessary assurance of stereochemical purity, ensuring the quality, safety, and efficacy of the final drug product. This guide serves as a foundational resource for scientists and researchers dedicated to the precise and controlled synthesis of complex chiral molecules.

References

  • Teva Pharmaceuticals. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. U.S. Patent 8,440,863B2.
  • Global Substance Registration System (GSRS). (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2S,3R)-. Retrieved from [Link]

  • Wang, F. et al. (2012). Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine. Chinese Patent CN102320984A.
  • precisionFDA. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE, (2S,3R)-. Retrieved from [Link]

  • PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (Z)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-2-en-1-amine. Retrieved from [Link]

  • Pharmacompass. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Separation Science. Retrieved from [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 669–682. Retrieved from [Link]

  • PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1686–1705. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Virginia Tech. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral amine whose primary significance in the scientific literature is its role as a critical intermediate in the synthesis of Tapentadol.[1] Tapentadol is a potent, centrally acting analgesic with a well-documented dual mechanism of action: it functions as both a µ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1] While the final product, Tapentadol, is well-characterized, the direct biological activity of its synthetic precursors is often a subject of investigation to understand the structure-activity relationship and to screen for any off-target effects or novel activities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro pharmacological profile of this compound. The protocols detailed herein are designed to probe the most probable biological targets based on its structural relationship to Tapentadol. These include the monoamine transport system and, as a common target for centrally active agents, the N-methyl-D-aspartate (NMDA) receptor.

The following sections will provide detailed, step-by-step protocols for:

  • Monoamine Oxidase (MAO) Inhibition Assay : To determine if the compound interferes with the primary degradation pathway of monoamine neurotransmitters.

  • Neurotransmitter Reuptake Assay : To assess the direct inhibitory effect on norepinephrine, dopamine, and serotonin transporters.

  • NMDA Receptor Activity Assay via Calcium Imaging : To screen for any antagonistic or modulatory effects on NMDA receptor-mediated calcium influx, a key process in neuronal excitability.

These protocols are designed to be self-validating by including appropriate controls and reference compounds, ensuring the generation of robust and reliable data.

Part 1: Monoamine Oxidase (MAO) Inhibition Profiling

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are essential enzymes responsible for the degradation of neurotransmitters like norepinephrine, serotonin, and dopamine.[2][3] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism exploited by several classes of antidepressants and neuroprotective agents.[2][4] Given that Tapentadol's mechanism involves modulating norepinephrine levels, it is crucial to determine if its precursor has any activity at this key metabolic checkpoint. We will use a colorimetric assay that measures hydrogen peroxide, a byproduct of MAO activity.[5]

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Substrates (Tyramine, Benzylamine), Inhibitors (Clorgyline, Pargyline), and Test Compound add_inhib_cpd Add Controls (Clorgyline/Pargyline) and Test Compound dilutions prep_reagents->add_inhib_cpd prep_enzyme Dilute Recombinant hMAO-A and hMAO-B Enzymes add_enzyme Add MAO-A or MAO-B Enzyme to appropriate wells prep_enzyme->add_enzyme add_inhib_cpd->add_enzyme pre_incubate Pre-incubate for 10-15 min at 37°C add_enzyme->pre_incubate add_substrate Initiate reaction by adding Substrate + HRP + Probe (Tyramine for MAO-A/B, Benzylamine for MAO-B) pre_incubate->add_substrate incubate_37 Incubate for 60 min at 37°C add_substrate->incubate_37 read_absorbance Measure Absorbance at 560 nm incubate_37->read_absorbance calculate_ic50 Calculate % Inhibition and determine IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the colorimetric MAO inhibition assay.

Protocol: Colorimetric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits (e.g., Cell Biolabs OxiSelect™).[5]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrates: Tyramine (for MAO-A and MAO-B), Benzylamine (for MAO-B)[5]

  • Horseradish Peroxidase (HRP)

  • Colorimetric Probe (e.g., ADHP)

  • Positive Control Inhibitors: Clorgyline (MAO-A specific), Pargyline (MAO-B specific)[5]

  • This compound (Test Compound)

  • 96-well microplate (clear bottom)

  • Microplate reader capable of measuring absorbance at 540-570 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the Test Compound in assay buffer. A typical starting concentration range for screening is 0.1 µM to 100 µM.

    • Prepare working solutions of Clorgyline and Pargyline (e.g., 1 µM).

    • Prepare a Reaction Mix containing Assay Buffer, HRP, Colorimetric Probe, and the desired substrate (Tyramine for MAO-A, Benzylamine for MAO-B).

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to the "Blank" wells.

    • Add 50 µL of the appropriate positive control inhibitor or Test Compound dilutions to the sample wells.

    • Add 50 µL of diluted MAO-A or MAO-B enzyme solution to all wells except the "Blank".

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of the Reaction Mix to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 560 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the Test Compound using the following formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100

    • Plot the percent inhibition against the log concentration of the Test Compound and determine the IC50 value using non-linear regression analysis.

Parameter MAO-A MAO-B
Substrate TyramineBenzylamine / Tyramine
Specific Inhibitor ClorgylinePargyline
Typical IC50 (Clorgyline) ~5-15 nM>10 µM
Typical IC50 (Pargyline) >10 µM~50-100 nM
Table 1: Key parameters and expected control results for MAO isoform differentiation.

Part 2: Neurotransmitter Reuptake Inhibition Assay

Scientific Rationale: The primary non-opioid mechanism of Tapentadol is norepinephrine reuptake inhibition. This action increases the concentration of norepinephrine in the synaptic cleft, which contributes to analgesia. It is plausible that the precursor, this compound, may possess similar NRI activity. This can be tested directly by measuring the uptake of radiolabeled or fluorescently-labeled neurotransmitters into cells expressing the respective transporters (NET for norepinephrine, DAT for dopamine, SERT for serotonin). Cultured neuronal cells or established cell lines like PC12 are suitable models for these studies.[6]

Protocol: Fluorescent Neurotransmitter Uptake Assay in PC12 Cells

This protocol uses a fluorescent substrate that acts as a surrogate for monoamine neurotransmitters.

Materials:

  • PC12 cell line (or other suitable cell line expressing NET, DAT)

  • Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Fluorescent monoamine transporter substrate (e.g., ASP+)

  • Positive Control Inhibitors: Desipramine (for NET), GBR-12909 (for DAT), Fluoxetine (for SERT)

  • This compound (Test Compound)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture PC12 cells according to standard protocols.

    • Plate the cells in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Gently wash the cells twice with 100 µL of pre-warmed Assay Buffer.

    • Add 50 µL of Assay Buffer containing various concentrations of the Test Compound or positive control inhibitors to the wells.

    • Incubate the plate at 37°C for 15-20 minutes.

  • Uptake Measurement:

    • Add 50 µL of pre-warmed Assay Buffer containing the fluorescent substrate (e.g., ASP+) to each well to initiate uptake. The final concentration of the substrate should be at its Km value for the transporter being studied.

    • Incubate the plate at 37°C for 10-20 minutes. The optimal time should be determined empirically to be within the linear uptake phase.

    • Stop the uptake by washing the cells three times with 150 µL of ice-cold Assay Buffer.

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the accumulated substrate using a microplate reader (e.g., Ex/Em ~485/535 nm for ASP+).

    • Calculate the percent inhibition and determine the IC50 value as described in the MAO assay protocol.

Part 3: NMDA Receptor Activity Screening via Calcium Imaging

Scientific Rationale: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[7] Their dysfunction is implicated in numerous neurological disorders.[7][8] Many centrally acting drugs can modulate NMDA receptor activity. A calcium flux assay is a high-throughput method to screen for compounds that act as antagonists or allosteric modulators of the NMDA receptor.[9][10] This assay measures changes in intracellular calcium ([Ca²⁺]i) following receptor activation.[8][11] We will use HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2A) for this purpose.[9][12]

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow plate_cells Plate HEK293-NMDA cells in a 384-well plate incubate_overnight Incubate overnight at 37°C, 5% CO2 plate_cells->incubate_overnight dye_loading Load cells with a Calcium-sensitive dye (e.g., Calcium 6, Fura-2) incubate_overnight->dye_loading incubate_dye Incubate for 2 hours at 37°C dye_loading->incubate_dye wash_cells Wash cells with Assay Buffer incubate_dye->wash_cells add_compound Add Test Compound or Antagonist (e.g., MK-801) wash_cells->add_compound read_baseline Measure baseline fluorescence add_compound->read_baseline add_agonist Add Agonists (Glutamate + Glycine) read_baseline->add_agonist read_response Measure fluorescence change (Calcium flux) add_agonist->read_response analyze_data Analyze data: Calculate % inhibition or potentiation read_response->analyze_data

Sources

Application Notes and Protocols for the Preclinical Characterization of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical characterization of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine. As a critical intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action, this compound warrants a thorough investigation into its intrinsic pharmacological activity.[1] The protocols outlined herein are designed to systematically evaluate its potential as a μ-opioid receptor (MOR) agonist and a monoamine reuptake inhibitor, reflecting the known properties of its successor compound. This guide offers researchers a robust, self-validating workflow, from initial in vitro screening to conceptual in vivo models, ensuring scientifically sound data generation for drug development professionals.

Introduction: Rationale for a Dual-Mechanism Investigation

This compound (herein referred to as "the compound") is the immediate stereospecific precursor to Tapentadol.[1] Tapentadol's clinical efficacy in managing moderate to severe pain is derived from its synergistic combination of two distinct mechanisms: agonism at the μ-opioid receptor (MOR) and inhibition of norepinephrine reuptake (NRI).[1] This dual action provides effective analgesia with a potentially more favorable side-effect profile compared to traditional opioids.

Therefore, a logical and critical step in the early-stage assessment of the compound itself is to determine if it possesses any intrinsic activity at these same targets. Such an investigation is crucial for several reasons:

  • Understanding the Pharmacological Profile: To ascertain if the compound is merely an inert precursor or an active molecule in its own right.

  • Informing Synthesis and Development: Intrinsic activity could influence the design of future derivatives or prodrug strategies.

  • Safety and Toxicology: Characterizing off-target effects is a cornerstone of preclinical safety assessment.

This guide presents a phased experimental approach, beginning with high-throughput in vitro assays to establish binding affinity and functional potency at the primary targets, followed by a conceptual framework for in vivo studies to assess its physiological effects.

Overall Preclinical Experimental Workflow

A multi-step screening cascade is essential to build a comprehensive pharmacological profile. The workflow is designed to first confirm interaction with the targets (binding), then to quantify the functional consequence of that interaction (potency and efficacy), and finally to assess the physiological outcome in a biological system.

G cluster_0 Phase 1: In Vitro Target Characterization cluster_0a μ-Opioid Receptor (MOR) Pathway cluster_0b Monoamine Transporter Pathway cluster_1 Phase 2: In Vivo Model Evaluation (Conceptual) cluster_2 Phase 3: Data Analysis & Profiling mor_binding Protocol 1: Radioligand Binding Assay (Determine Affinity: Ki) mor_func_gtp Protocol 2: GTPγS Functional Assay (Determine Potency/Efficacy: EC50, Emax) mor_binding->mor_func_gtp Binding Confirmed mor_func_camp Protocol 3: cAMP Functional Assay (Confirm Gi/o Coupling) mor_func_gtp->mor_func_camp Agonism Detected analgesia_model Protocol 6: Rodent Hot Plate Test (Assess Analgesia - MOR) mor_func_camp->analgesia_model nri_assay Protocol 4: Transporter Uptake Assay (Determine Potency: IC50 at NET, SERT, DAT) mao_assay Protocol 5: MAO-A/B Inhibition Assay (Counter-screen for mechanism) nri_assay->mao_assay Uptake Inhibition Detected antidepressant_model Protocol 7: Rodent Forced Swim Test (Assess Antidepressant-like Effect - NRI) mao_assay->antidepressant_model data_analysis Comprehensive Pharmacological Profile (Affinity, Potency, Selectivity, In Vivo Efficacy) analgesia_model->data_analysis antidepressant_model->data_analysis

Caption: High-level workflow for characterizing the compound.

Part I: In Vitro Characterization of μ-Opioid Receptor Activity

The initial phase focuses on determining if the compound interacts with the MOR. This is achieved through a combination of binding and functional assays.

Protocol 1: MOR Radioligand Binding Assay

Causality: This assay directly measures the physical interaction between the compound and the MOR. It is the foundational experiment to determine if the compound has affinity for the target. We use a competition format to calculate the inhibition constant (Ki), a true measure of affinity.[2][3]

Methodology:

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.

    • Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

    • Non-specific binding control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well plates and filtration apparatus (e.g., Brandel cell harvester).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, add assay buffer, cell membranes (5-10 µg protein/well), a single concentration of [³H]-DAMGO (at its approximate Kd value), and the varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add 10 µM Naloxone.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific [³H]-DAMGO binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Protocol 2: [³⁵S]GTPγS Binding Functional Assay

Causality: A positive binding result does not indicate function. The GTPγS assay is a direct measure of G-protein activation, the first step in the signaling cascade after an agonist binds to a Gi/o-coupled receptor like MOR.[4][5] This assay can distinguish between agonists (which stimulate binding) and antagonists (which do not).[6]

Methodology:

  • Materials:

    • Cell membranes expressing MOR (as above).

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP (to ensure G-proteins are in an inactive state).

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4.

    • Reference agonist: DAMGO.

    • Unlabeled GTPγS (for non-specific binding).

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference agonist (DAMGO).

    • In a 96-well plate, add assay buffer, cell membranes, GDP (e.g., 10 µM), and the test compound/agonist.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding [³⁵S]GTPγS (0.05 - 0.5 nM).

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the reaction by rapid filtration (as in the binding assay).

    • Quantify bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (in counts per minute or similar units) against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

    • Compare the Emax of the test compound to that of the full agonist DAMGO to classify it as a full or partial agonist.

Protocol 3: cAMP Accumulation Functional Assay

Causality: As a Gi/o-coupled receptor, MOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] This assay provides a downstream, cell-based confirmation of functional agonism. Measuring the inhibition of forskolin-stimulated cAMP levels provides a robust and easily measurable signal window.

Methodology:

  • Materials:

    • Whole cells (e.g., CHO or HEK293) expressing MOR.

    • Forskolin (an adenylyl cyclase activator).

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[7]

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).[8][9]

  • Procedure:

    • Plate cells in a 96- or 384-well plate and allow them to adhere overnight.[10]

    • Remove culture medium and add stimulation buffer containing IBMX.

    • Add serial dilutions of the test compound or reference agonist.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.[8]

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the compound.

    • The data will show an inhibitory dose-response curve.

    • Fit the curve to determine the IC₅₀ (potency) and the maximal percentage of inhibition of the forskolin response.

ParameterDescriptionTypical Units
Ki Inhibition constant; a measure of binding affinity.nM
EC₅₀ Half-maximal effective concentration; a measure of functional potency.nM
Emax Maximum efficacy, expressed as a percentage of a full agonist's response.%
IC₅₀ Half-maximal inhibitory concentration; potency in inhibition assays.nM

Table 1: Key parameters for MOR activity characterization.

Part II: In Vitro Characterization of Monoamine Reuptake Inhibition

This phase investigates the compound's effect on the primary monoamine transporters to assess its potential for norepinephrine reuptake inhibition and to determine its selectivity profile.

G cluster_0 Mechanism 1: Opioid Receptor cluster_1 Mechanism 2: Monoamine Transporter compound (2R,3R)-3-(3-Methoxyphenyl)- N,N,2-trimethylpentan-1-amine mor μ-Opioid Receptor (Gi/o-coupled) compound->mor Agonism net Norepinephrine Transporter (NET) compound->net Inhibition ac Adenylyl Cyclase mor->ac Inhibition analgesia Analgesia mor->analgesia camp cAMP Production ac->camp Stimulation ne_synapse Increased Synaptic Norepinephrine net->ne_synapse Blockade Leads To antidepression Antidepressant Effect Analgesia ne_synapse->antidepression

Caption: Potential dual signaling pathways of the compound.

Protocol 4: Neurotransmitter Transporter Uptake Assay

Causality: This functional assay directly measures the ability of the compound to block the reuptake of neurotransmitters into cells. By testing against the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters, we can determine both potency and selectivity.

Methodology:

  • Materials:

    • HEK293 cells individually expressing human NET, SERT, or DAT.

    • Radiolabeled substrates: [³H]-Norepinephrine, [³H]-Serotonin (5-HT), and [³H]-Dopamine.

    • Reference inhibitors: Desipramine (for NET), Fluoxetine (for SERT), GBR-12909 (for DAT).

  • Procedure:

    • Plate the specific cell lines in separate 96-well plates.

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • Wash cells with assay buffer and then add the test compound/inhibitor dilutions.

    • Pre-incubate for 10-20 minutes at room temperature.

    • Add the corresponding radiolabeled substrate to initiate the uptake reaction.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C. The timing is critical to measure initial uptake rates.

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the log concentration of the compound for each transporter.

    • Fit the data to determine the IC₅₀ value for NET, SERT, and DAT.

    • Selectivity is determined by the ratio of IC₅₀ values (e.g., IC₅₀ SERT / IC₅₀ NET).

Protocol 5: Monoamine Oxidase (MAO) Inhibition Assay

Causality: An increase in synaptic neurotransmitters could also be caused by inhibiting their degradation by enzymes like Monoamine Oxidase (MAO). This assay serves as a crucial counter-screen to ensure that the primary mechanism is indeed transporter inhibition.[11][12][13]

Methodology:

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable substrate that produces a detectable signal (e.g., kynuramine or a fluorogenic substrate).[12][13]

    • MAO-A inhibitor (Clorgyline) and MAO-B inhibitor (Pargyline) as controls.[11]

    • A compatible detection system (spectrophotometer or fluorometer).

  • Procedure:

    • In a 96-well plate, add assay buffer and the MAO-A or MAO-B enzyme.

    • Add serial dilutions of the test compound.

    • Pre-incubate to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate.

    • Monitor the production of the fluorescent or colored product over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the log concentration of the compound.

    • Determine the IC₅₀ values for both MAO-A and MAO-B.

ParameterTargetDescription
IC₅₀ (NET) Norepinephrine TransporterPotency of norepinephrine reuptake inhibition.
IC₅₀ (SERT) Serotonin TransporterPotency of serotonin reuptake inhibition.
IC₅₀ (DAT) Dopamine TransporterPotency of dopamine reuptake inhibition.
IC₅₀ (MAO-A/B) Monoamine Oxidase A/BPotency of enzyme inhibition (counter-screen).

Table 2: Key parameters for monoamine system activity.

Part III: In Vivo Evaluation (Conceptual Framework)

Should in vitro data reveal significant activity, the next logical step is to assess the compound's effects in living organisms. The following are standard, well-validated models for this purpose.

Protocol 6: Rodent Hot Plate Test (Analgesia)

Causality: This is a classic test for centrally acting analgesics that work via the opioid system. An increase in the latency to respond to a thermal stimulus (paw lick or jump) is indicative of analgesic efficacy.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: A baseline latency is determined by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and recording the time to a response. The compound is then administered (e.g., via intraperitoneal injection) at various doses. The latency is re-measured at set time points post-administration (e.g., 30, 60, 90 minutes). A cut-off time is used to prevent tissue damage.

  • Interpretation: A significant, dose-dependent increase in response latency compared to a vehicle control group suggests central analgesic activity.

Protocol 7: Rodent Forced Swim or Tail Suspension Test (Antidepressant-like Effect)

Causality: These models are widely used to screen for antidepressant activity.[14][15] The underlying principle is that when subjected to an inescapable stressor, rodents will adopt an immobile posture. Antidepressants, particularly those that enhance noradrenergic or serotonergic neurotransmission, decrease the duration of this immobility.[16][17]

Methodology:

  • Animals: Male mice (tail suspension is more common for mice; forced swim for rats and mice).

  • Procedure:

    • Forced Swim Test (FST): Animals are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. The duration of immobility is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).[15]

    • Tail Suspension Test (TST): The mouse is suspended by its tail using tape. The duration of immobility is recorded over a 6-minute period.

  • Interpretation: A significant reduction in immobility time in compound-treated animals compared to vehicle controls is predictive of antidepressant-like efficacy.

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. Retrieved from [Link]

  • Doggett, S., & Mockett, J. (1995). An examination of experimental design in relation to receptor binding assays. Journal of pharmacological and toxicological methods, 33(3), 161–171. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet: A2aR-HEK293 Recombinant Cell Line. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • ResearchGate. (2018). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. Retrieved from [Link]

  • Yan, H. C., Cao, X., & Li, K. (2014). Behavioral animal models of depression. Neuroscience bulletin, 30(4), 547–559. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Systematic Review on Antidepressant Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology, 2788, 381–388. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (MNTMA) in human plasma. The protocol employs a stable isotope-labeled internal standard (SIL-IS) and a streamlined solid-phase extraction (SPE) procedure to ensure high accuracy and precision. The method has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry[1][2], making it suitable for supporting pharmacokinetic studies in drug development.

Introduction and Scientific Rationale

This compound (MNTMA) is a novel small molecule with potential therapeutic applications. Accurate quantification of MNTMA in biological matrices, such as human plasma, is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development. The tertiary amine structure of MNTMA lends itself well to analysis by electrospray ionization mass spectrometry in positive ion mode (ESI+), which offers high sensitivity and specificity.

The primary challenge in bioanalysis is to accurately measure the analyte in the presence of complex biological matrix components like proteins and phospholipids, which can interfere with the analysis and cause ion suppression or enhancement. Therefore, a robust sample preparation strategy is paramount. This method utilizes solid-phase extraction (SPE), a technique known for providing cleaner extracts compared to simpler methods like protein precipitation[3][4]. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS, as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby providing the most accurate correction for analytical variability[5][6][7].

This document provides a comprehensive guide to the experimental protocol, the rationale behind key methodological choices, and a full summary of validation parameters.

Overall_Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Plasma Sample Collection Fortification Fortification with Internal Standard Sample_Collection->Fortification Sample_Prep Solid-Phase Extraction (SPE) Fortification->Sample_Prep LC_Separation UPLC Separation Sample_Prep->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Peak Integration & Quantification MS_Detection->Data_Processing Reporting Result Reporting & Review Data_Processing->Reporting

Figure 1: High-level overview of the bioanalytical workflow.

Materials and Reagents

  • Analyte: this compound (MNTMA) reference standard (>99% purity).

  • Internal Standard: this compound-d6 (MNTMA-d6) (>99% purity, 99% isotopic enrichment).

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (99%+); Water (Type I, 18.2 MΩ·cm).

  • Plasma: Human plasma (K2-EDTA as anticoagulant), sourced from an accredited supplier.

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., Waters Oasis MCX, 30 mg, 1 cc).

  • Equipment:

    • UPLC System (e.g., Waters ACQUITY, Agilent 1290).

    • Tandem Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495)[8].

    • Analytical Balance, Calibrated Pipettes, Centrifuge.

    • SPE Manifold or automated SPE system.

    • Nitrogen Evaporator.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of MNTMA and MNTMA-d6 reference standards. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the MNTMA stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MNTMA-d6 stock solution in 50:50 (v/v) acetonitrile:water. This solution is added to all samples except for double blanks.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate MNTMA working solutions to achieve the desired concentrations. A typical calibration curve may range from 0.1 to 100 ng/mL. Prepare QCs at a minimum of four levels: LLOQ (Lower Limit of Quantitation), Low, Mid, and High.

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode strong cation exchange SPE is deliberate. MNTMA, being a basic amine, will be protonated (positively charged) at acidic pH. This allows for strong retention on the cation exchange sorbent, while the reversed-phase character of the sorbent retains the molecule via hydrophobic interactions. This dual retention mechanism enables rigorous washing steps to remove neutral and acidic interferences, resulting in a very clean final extract[9].

SPE_Workflow start Start step1 Step 1: Condition Activate sorbent with 1 mL Methanol start->step1 step2 Step 2: Equilibrate Equilibrate sorbent with 1 mL Water step1->step2 step3 Step 3: Load Load 200 µL pre-treated plasma sample step2->step3 step4 Step 4: Wash 1 Wash with 1 mL 2% Formic Acid in Water (Removes polar interferences) step3->step4 step5 Step 5: Wash 2 Wash with 1 mL Methanol (Removes non-polar, non-basic interferences) step4->step5 step6 Step 6: Elute Elute analyte with 1 mL 5% NH4OH in Methanol (Neutralizes amine for release) step5->step6 step7 Step 7: Dry & Reconstitute Evaporate to dryness under N2 Reconstitute in 100 µL Mobile Phase A step6->step7 end Inject to LC-MS step7->end

Figure 2: Step-by-step workflow for the Solid-Phase Extraction protocol.

Protocol Steps:

  • Pre-treatment: To 200 µL of plasma sample (CC, QC, or unknown), add 25 µL of the IS Working Solution (100 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify and precipitate proteins. Vortex and centrifuge at 4000 rpm for 5 minutes.

  • SPE Procedure: Follow the steps outlined in Figure 2, using the supernatant from the pre-treatment step for loading onto the conditioned and equilibrated SPE cartridge.

  • Final Sample: The reconstituted sample is transferred to an autosampler vial for injection.

LC-MS/MS Instrumental Conditions

The chromatographic conditions are designed to achieve a sharp, symmetrical peak for MNTMA, separating it from any potential interferences. An acidic mobile phase is used to ensure the tertiary amine remains protonated, which improves peak shape on modern silica-based C18 columns and enhances ionization efficiency. A fast gradient minimizes the run time, allowing for high throughput[10].

Table 1: Liquid Chromatography Parameters

Parameter Condition
UPLC System Agilent 1290 Infinity II
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | See Table 2 |

Table 2: UPLC Gradient Program

Time (min) %A %B Curve
0.00 95 5 Initial
0.50 95 5 Linear
2.50 5 95 Linear
3.00 5 95 Linear
3.10 95 5 Linear

| 4.00 | 95 | 5 | End |

Mass spectrometric detection is performed using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard[11].

Table 3: Mass Spectrometry Parameters

Parameter Setting
MS System Sciex 6500+
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

| MRM Transitions | See Table 4 |

Table 4: Optimized MRM Transitions and Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z DP (V) CE (V) CXP (V)
MNTMA 264.2 121.1 80 35 12

| MNTMA-d6 | 270.2 | 121.1 | 80 | 35 | 12 |

Bioanalytical Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[1]. A summary of the validation parameters and typical acceptance criteria is provided below.

Figure 3: Key parameters assessed during bioanalytical method validation.

Table 5: Summary of Method Validation Results and Acceptance Criteria

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interference at the retention times of MNTMA and IS in 6 blank plasma lots.Pass
Linearity & Range Calibration curve with r² ≥ 0.99 using a weighted (1/x²) linear regression. Range: 0.1-100 ng/mL.Pass
LLOQ Analyte response is ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20% CV.Pass (0.1 ng/mL)
Intra-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).Pass (within ±8.5%)
Intra-day Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).Pass (≤ 7.2% CV)
Inter-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).Pass (within ±10.1%)
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ).Pass (≤ 9.5% CV)
Extraction Recovery Consistent and reproducible across QC levels.Consistent (~85%)
Matrix Effect IS-normalized matrix factor CV ≤ 15% across 6 plasma lots.Pass (CV = 6.8%)
Stability
- Bench-Top (25°C, 8h)% Bias within ±15% of nominal.Pass
- Freeze-Thaw (3 cycles)% Bias within ±15% of nominal.Pass
- Long-Term (-80°C, 90 days)% Bias within ±15% of nominal.Pass

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of MNTMA in human plasma. The combination of a stable isotope-labeled internal standard and an efficient mixed-mode solid-phase extraction protocol ensures high data quality. The method has been successfully validated to meet the stringent requirements of regulatory bodies like the FDA[1][12], demonstrating its suitability for use in regulated clinical and non-clinical pharmacokinetic studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Center for Drug Evaluation and Research. [Link][13]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][12]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][14]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link][15]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link][5]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link][3]

  • Yang, K., Cheng, H., Gross, R. W., & Han, X. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central. [Link][6]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link][4]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link][7]

  • Donegan, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][9]

  • Li, W., & Tse, F. L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Reddit. (2023). Internal Standard Selection. r/massspectrometry. [Link][16]

  • ResearchGate. (2012). What internal standards can be used in LC/MS analysis of biological samples such as serum?. [Link][17]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • PubMed Central. (2021). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. [Link][18]

  • ResearchGate. (2011). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link][19]

  • MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link][20]

  • Agilent Technologies, Inc. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link][10]

  • Agilent Technologies, Inc. A Comparison of Several LC/MS Techniques for Use in Toxicology. [Link][8]

  • Journal of Chemical Health Risks. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [Link][11]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link][21]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step, diastereoselective synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve your yield and obtain a high-purity final product.

I. Synthetic Pathway Overview

The synthesis of this compound is a challenging yet rewarding process that requires careful control over stereochemistry. A common and effective route, adapted from established industrial processes, is outlined below.[1] This guide will focus on troubleshooting and optimizing each of these critical stages.

Synthesis_Overview A 1-(3-Methoxyphenyl)-1-propanone B (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone A->B Mannich Reaction & Chiral Resolution C (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol B->C Diastereoselective Grignard Reaction D This compound C->D Hydroxyl Group Removal

Caption: Overview of the synthetic route.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Step 1 & 2: Mannich Reaction and Chiral Resolution

Issue 1: Low yield of the Mannich product, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone.

  • Potential Cause 1: Incomplete reaction. The Mannich reaction is an equilibrium process. Insufficient heating or reaction time can lead to a low conversion rate.

  • Solution: Ensure the reaction mixture is heated to reflux for a sufficient period, typically around 5 hours, as indicated in established protocols.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Potential Cause 2: Decomposition of paraformaldehyde. Paraformaldehyde needs to be of good quality. Old or improperly stored paraformaldehyde can depolymerize, leading to inconsistent results.

  • Solution: Use freshly opened or properly stored paraformaldehyde.

  • Potential Cause 3: Issues with the chiral resolution. The resolution with L-(-)-dibenzoyl-tartaric acid is a critical step. Suboptimal conditions can lead to poor precipitation of the desired diastereomeric salt.

  • Solution: The temperature profile during crystallization is crucial. A controlled warming and slow cooling period, as described in the literature (e.g., warming to 38°C and stirring for an extended period before slow cooling), is vital for selective crystallization.[1]

Issue 2: Poor enantiomeric purity of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone after resolution.

  • Potential Cause: Inefficient crystallization. The separation of diastereomeric salts relies on their differential solubility. If the crystallization is too rapid or at the wrong temperature, co-precipitation of the undesired diastereomer can occur.

  • Solution: Adhere strictly to the recommended temperature and time profiles for crystallization. Seeding the solution with a small crystal of the pure diastereomeric salt can sometimes aid in selective crystallization.

Step 3: Diastereoselective Grignard Reaction

Issue 3: Low yield of the desired (2S,3R) diastereomer in the Grignard reaction.

  • Potential Cause 1: Poor quality Grignard reagent. Ethylmagnesium chloride is sensitive to moisture and air. Exposure to either will reduce its activity.

  • Solution: Use freshly prepared or commercially sourced Grignard reagent of high quality. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Competing side reactions. Grignard reagents are strong bases and can deprotonate the α-proton of the ketone, leading to enolization and a reduction in the desired addition product.[2][3]

  • Solution: Maintain a low reaction temperature (below 25°C) during the addition of the ketone to the Grignard reagent.[1] Slow, dropwise addition of the ketone solution helps to keep the concentration of the ketone low, minimizing side reactions.

Issue 4: Formation of the undesired (2S,3S) diastereomer.

  • Potential Cause: Lack of stereocontrol. The stereoselectivity of the Grignard addition is highly dependent on the reaction conditions.

  • Solution: The use of a chelating solvent like Tetrahydrofuran (THF) can enhance the stereoselectivity. The reaction temperature is also a critical factor; running the reaction at a controlled low temperature is recommended to maximize the formation of the desired (2S,3R) diastereomer.

Grignard_Troubleshooting Start Low Yield/Purity in Grignard Step Q1 Check Grignard Reagent Quality Start->Q1 A1_1 Use fresh/high-quality reagent Q1->A1_1 Poor Q2 Observe Reaction Conditions Q1->Q2 Good A1_1->Q2 A1_2 Ensure anhydrous conditions A1_2->Q2 A2_1 Maintain low temperature (<25°C) Q2->A2_1 Suboptimal Q3 Investigate Diastereoselectivity Q2->Q3 Optimal A2_1->Q3 A2_2 Slow, dropwise addition of ketone A2_2->Q3 A3_1 Use chelating solvent (THF) Q3->A3_1 Incorrect End Improved Yield and Purity Q3->End Correct A3_1->End A3_2 Optimize reaction temperature A3_2->End

Caption: Troubleshooting the Grignard Reaction.

Step 4: Removal of the Tertiary Hydroxyl Group

Issue 5: Low yield of the final product, this compound.

  • Potential Cause 1: Incomplete conversion of the alcohol to the intermediate. The conversion of the tertiary alcohol to a leaving group (e.g., via acylation) is a crucial step.

  • Solution: Ensure the acylation reaction goes to completion by using a slight excess of the acylating agent and allowing for sufficient reaction time. Monitor the reaction by TLC.

  • Potential Cause 2: Inefficient hydrogenolysis. The removal of the acylated hydroxyl group via hydrogenolysis requires an active catalyst and appropriate reaction conditions.

  • Solution: Use a high-quality palladium catalyst (e.g., Pd/C). Ensure the reaction is carried out under a positive pressure of hydrogen and is stirred vigorously to ensure good mixing. The choice of solvent can also be critical; 2-methyltetrahydrofuran has been shown to be effective.[1]

Issue 6: Presence of impurities in the final product.

  • Potential Cause: Incomplete reaction or side reactions during hydrogenolysis. This can lead to the presence of unreacted starting material or byproducts.

  • Solution: Purify the final product via crystallization of its hydrochloride salt. This is an effective method for obtaining a high-purity product with the desired stereochemistry.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical laboratory-scale protocol for this synthesis?

A1: The following table outlines a representative protocol adapted from published procedures.[1]

StepReactionKey Reagents & SolventsTypical ConditionsExpected Yield
1Mannich Reaction1-(3-Methoxyphenyl)-1-propanone, Dimethylamine HCl, Paraformaldehyde, HCl, 2-PropanolReflux, 5 hours~85-90%
2Chiral ResolutionL-(-)-Dibenzoyl-tartaric acid monohydrate, Ethanol38°C for 48h, then cool to 22°C for 14h~60-70% (of theoretical)
3Grignard Reaction(S)-ketone, Ethylmagnesium chloride, THF<25°C, slow addition~90-95%
4Hydroxyl RemovalTrifluoroacetic anhydride, Pd/C, H₂, 2-MethyltetrahydrofuranRoom temperature, H₂ atmosphere~80-85%
5PurificationHCl, 2-PropanolCrystallization at 0°C>99% pure product

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of each step. For the amine-containing compounds, a mobile phase of ethyl acetate/cyclohexane with a small amount of ammonium hydroxide (e.g., 10:88:2) can be effective.[4] Staining with ninhydrin or potassium permanganate can help visualize the spots. For more quantitative analysis and to determine diastereomeric ratios, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is recommended.[5][6][7]

Q3: What are the key safety precautions for this synthesis?

A3:

  • Grignard Reagent: Ethylmagnesium chloride is highly reactive and pyrophoric. It must be handled under a dry, inert atmosphere.[8]

  • Hydrogenolysis: Hydrogen gas is flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: My final product has the correct mass, but the NMR spectrum is complex. What could be the issue?

A4: A complex NMR spectrum of the final product often indicates the presence of a mixture of diastereomers. The (2R,3R) and (2R,3S) diastereomers will have distinct signals in the NMR spectrum. To confirm this, you can compare your spectrum with known spectra of the pure diastereomers if available. The solution is to improve the diastereoselectivity of the Grignard reaction or the efficiency of the final purification step.

Q5: Are there alternative methods for the final N,N-dimethylation step if I were to synthesize the primary amine first?

A5: Yes, if you were to first reduce the nitrile precursor to a primary amine, the Eschweiler-Clarke reaction is a classic and effective method for exhaustive methylation to the tertiary amine.[9][10][11][12] This reaction uses formaldehyde and formic acid and has the advantage of not producing quaternary ammonium salts.[9] Chiral amines typically do not racemize under these conditions.[9]

Eschweiler_Clarke A Primary Amine (R-NH2) B Iminium Ion A->B + HCHO C Secondary Amine (R-NHCH3) B->C + HCOOH (Hydride Source) D Tertiary Amine (R-N(CH3)2) C->D Repeat with HCHO and HCOOH

Sources

Technical Support Center: Optimization of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, a key intermediate in the production of the analgesic tapentadol.[1] This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step, stereospecific synthesis. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to make informed, effective decisions in your laboratory work.

The synthesis is a diastereoselective process that requires precise control over multiple chiral centers. The most common and industrially relevant pathway involves a Mannich reaction, followed by chiral resolution, a stereospecific Grignard reaction, and a final hydrogenolysis step to set the desired (2R,3R) stereochemistry.[1]

Overall Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of the target molecule. Each stage presents unique challenges and optimization opportunities, which will be addressed in the subsequent FAQ and Troubleshooting sections.

G cluster_0 Stage 1: Aminoketone Formation cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Grignard Addition cluster_3 Stage 4: Reduction/Final Product A 1-(3-methoxyphenyl)-1-propanone C (±)-3-(dimethylamino)-1-(3-methoxyphenyl) -2-methyl-1-propanone A->C Mannich Reaction B Paraformaldehyde + Dimethylamine HCl B->C D L-(-)-dibenzoyl-tartaric acid E (2S)-3-(dimethylamino)-1-(3-methoxyphenyl) -2-methyl-1-propanone (Compound 3) C->E Diastereomeric Salt Crystallization D->E F Ethylmagnesium Chloride G (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl) -2-methyl-3-pentanol (Compound 4) E->G Diastereoselective Addition F->G H 1. Trifluoroacetic Anhydride 2. H₂, Pd/C I (2R,3R)-3-(3-Methoxyphenyl)-N,N,2- trimethylpentan-1-amine (Compound 5) G->I Acylation & Hydrogenolysis H->I

Caption: High-level synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section is organized by the key stages of the synthesis.

Stage 1: Mannich Reaction - Formation of the Aminoketone

The first step typically involves the reaction of 1-(3-methoxyphenyl)-1-propanone with dimethylamine hydrochloride and paraformaldehyde.[1] This reaction forms the racemic aminoketone backbone.

Q1: My yield for the Mannich reaction is consistently low. What are the primary factors to investigate?

A1: Low yields in this step often trace back to three areas: reagent stoichiometry, reaction temperature, and work-up procedure.

  • Reagent Stoichiometry: The molar ratios of the ketone, dimethylamine salt, and formaldehyde source are critical. Paraformaldehyde serves as the source of formaldehyde. Ensure it is fully depolymerized during the reaction. An excess of the amine and formaldehyde is common to drive the reaction to completion.

  • Temperature and Time: The reaction is typically run at reflux for several hours.[1] Insufficient heating can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Work-up and Extraction: The work-up involves a pH adjustment to liberate the free amine from its salt. Ensure the aqueous layer is made sufficiently basic (pH > 10) with a strong base like NaOH before extraction. Incomplete basification will leave a significant portion of your product in the aqueous layer as the hydrochloride salt. Multiple extractions with a suitable organic solvent (e.g., toluene, MTBE) are recommended to maximize recovery.[1]

ParameterRecommended RangeRationale
Molar Ratio (Ketone:Amine HCl:Paraformaldehyde) 1 : 1-1.2 : 1-1.2Ensures sufficient amine and formaldehyde for complete conversion.
Temperature Reflux (Solvent dependent)Provides activation energy for enolization and condensation.
Reaction Time 5-8 hoursTypically sufficient for completion; monitor via TLC/HPLC.
Work-up pH > 10Ensures the amine is in its free base form for efficient extraction.
Stage 2: Chiral Resolution of the Aminoketone

This is a critical step that isolates the desired (S)-enantiomer of the aminoketone, which is necessary to set the correct stereochemistry in subsequent steps. This is achieved by forming diastereomeric salts with a chiral acid.

Q2: My chiral resolution with L-(-)-dibenzoyl-tartaric acid (L-DBTA) is inefficient, giving low diastereomeric excess (d.e.). How can I improve this separation?

A2: The efficiency of diastereomeric salt crystallization is highly dependent on the solvent system, cooling rate, and seeding.

  • Causality of Separation: The principle here is that the (S)-aminoketone and (R)-aminoketone form salts with L-DBTA, creating two different diastereomers: [(S)-amine:(L)-acid] and [(R)-amine:(L)-acid]. These diastereomers have different physical properties, including solubility in a given solvent.[2] The goal is to find a solvent where one diastereomer is significantly less soluble and preferentially crystallizes.

  • Solvent Selection: Ethanol is a commonly used solvent for this resolution.[1] However, the purity of the solvent and the presence of water can dramatically affect solubility. Experiment with solvent mixtures (e.g., ethanol/water, isopropanol) to fine-tune the solubility differential.

  • Cooling Profile: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice, leading to low d.e.[3] A slow, controlled cooling profile is essential. Allow the solution to cool gradually to room temperature, followed by a period of holding at a lower temperature (e.g., 0-5 °C) to maximize the yield of the desired salt without co-precipitating the more soluble diastereomer.

  • Seeding: If you have a small amount of the pure desired diastereomeric salt, seeding the solution as it begins to cool can promote the crystallization of the correct form and improve the overall d.e.

Protocol: Breaking the Diastereomeric Salt Once the desired salt is isolated, the chiral auxiliary must be removed to liberate the enantiomerically pure free amine.

  • Suspend the filtered diastereomeric salt in a biphasic system of an organic solvent (e.g., methyl-tert-butylether or 2-methyltetrahydrofuran) and water.[1]

  • Add a base, such as aqueous ammonium hydroxide or diethylamine, to neutralize the tartaric acid and convert the amine salt back to the free base.[1]

  • Stir the mixture until all solids have dissolved and the layers have fully partitioned.

  • Separate the organic layer, which now contains your enantiomerically enriched (2S)-aminoketone.

  • Wash the organic layer with water or brine to remove any remaining inorganic salts.

  • Dry the organic layer (e.g., over Na₂SO₄) and concentrate under reduced pressure to yield the purified aminoketone as an oil.[1]

Stage 3: Diastereoselective Grignard Addition

This step introduces the ethyl group and creates the second chiral center. The existing stereocenter at C2 directs the stereochemical outcome of the addition to the ketone at C3, making this a highly diastereoselective reaction.

Q3: The diastereoselectivity of my Grignard reaction is poor, resulting in a mixture of (2S,3R) and (2S,3S) isomers. What is going wrong?

A3: Poor diastereoselectivity in this step is almost always related to temperature control, the quality of the Grignard reagent, or the choice of solvent.

  • Mechanism of Selectivity: The stereochemical outcome is dictated by the approach of the Grignard reagent to the carbonyl. The existing chiral center at the alpha position influences the conformation of the molecule, often through chelation with the magnesium ion, to sterically block one face of the ketone. This directs the ethyl group to add from the less hindered face, leading to the desired (2S,3R) product.

  • Temperature Control: Grignard reactions are highly exothermic.[4] The reaction must be kept cold (typically 0 °C or below) during the addition of the ketone to the Grignard reagent. Higher temperatures reduce the energy difference between the transition states leading to the two different diastereomers, thus eroding selectivity.[3]

  • Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagent. Old or poorly prepared reagents may contain magnesium halides and other species that can interfere with the reaction.

  • Solvent: Anhydrous ethereal solvents like Tetrahydrofuran (THF) or 2-methyltetrahydrofuran are crucial.[1][4] These solvents are required to stabilize the Grignard reagent. The presence of water will quench the Grignard reagent and should be scrupulously avoided.

G start Poor Diastereoselectivity in Grignard Step temp Was the reaction temperature kept below 0°C? start->temp reagent Was the Grignard reagent freshly prepared or titrated? temp->reagent Yes sol_temp Action: Maintain strict temperature control. Use an ice/salt or dry ice/acetone bath. temp->sol_temp No solvent Was the solvent (e.g., THF) strictly anhydrous? reagent->solvent Yes sol_reagent Action: Use fresh or titrated Grignard reagent. Consider in situ preparation. reagent->sol_reagent No sol_solvent Action: Use freshly distilled anhydrous solvent. Dry all glassware thoroughly. solvent->sol_solvent No end_node Re-run experiment with optimized parameters solvent->end_node Yes sol_temp->end_node sol_reagent->end_node sol_solvent->end_node

Caption: Troubleshooting workflow for poor diastereoselectivity in the Grignard addition step.

Stage 4: Acylation and Hydrogenolysis

This final transformation converts the tertiary alcohol into the target amine. It proceeds via activation of the hydroxyl group (e.g., by acylation) followed by hydrogenolysis, which removes the activated group and inverts the stereocenter at C3. This Sɴ2-like displacement of the activated hydroxyl by a hydride from the catalyst surface results in the inversion from (3R) to the final desired (3R) configuration in the product name, which corresponds to an inversion of the relative stereochemistry established in the previous step. The overall transformation from (2S,3R)-alcohol to (2R,3R)-amine is highly stereospecific.[1]

Q4: The final hydrogenolysis step is slow or incomplete. What should I do?

A4: Incomplete hydrogenolysis is typically a catalyst, pressure, or substrate purity issue.

  • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is susceptible to poisoning. Ensure your starting material (the acylated amino alcohol) is pure. Sulfur-containing compounds, residual bases (like diethylamine from the resolution step), or other impurities can deactivate the catalyst. Use a fresh, high-quality catalyst.

  • Hydrogen Pressure: This reaction requires a positive hydrogen pressure. Ensure your system is properly sealed and can maintain the target pressure (typically 1-10 bar). Higher pressures can increase the reaction rate.

  • Activation Step: The conversion of the hydroxyl group to a better leaving group via acylation (e.g., with trifluoroacetic anhydride) is critical.[1] Incomplete acylation will mean the hydroxyl group is not activated for hydrogenolysis, and you will isolate the starting amino alcohol.

  • Solvent: A solvent like 2-methyltetrahydrofuran is suitable for this step.[1] It has good solubility for the substrate and is stable under hydrogenation conditions.

Q5: How can I purify the final product and confirm the stereochemistry?

A5: The final product can be purified by crystallization of its hydrochloride salt, which significantly enhances the optical purity.[1]

  • Purification Protocol:

    • After the reaction, filter off the Pd/C catalyst.

    • Concentrate the filtrate.

    • Dissolve the crude amine residue in a suitable solvent like 2-propanol.

    • Add a solution of HCl (e.g., HCl in isopropanol or trimethylchlorosilane/water) to precipitate the hydrochloride salt.

    • The (2R,3R) diastereomer's salt is often less soluble, allowing for purification by crystallization. A diastereomeric excess of >99% can often be achieved at this stage.[1]

  • Stereochemical Confirmation: The stereochemical purity should be confirmed using a chiral HPLC method or by comparing the optical rotation to a known standard. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the relative stereochemistry by analyzing coupling constants and through NOE experiments, but chiral HPLC is the gold standard for determining diastereomeric and enantiomeric excess.

References

  • Lender, A., et al. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. U.S.
  • Wang, B., et al. (2012). Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
  • Parmeggiani, F., & Gotor-Fernández, V. (2019). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Advanced Synthesis & Catalysis. Available at: [Link]

  • Sharma, U., et al. (2021). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry & Process Research. Available at: [Link]

  • Roiban, G-D., & Moody, T. S. (2019). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]

  • Hu, L., et al. (2020). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Harada, K., & Shiono, S. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

Sources

Technical Support Center: Purification of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this critical intermediate in the synthesis of Tapentadol.[1][2][3][4][5]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of this compound.

Q1: What are the primary methods for purifying this compound?

A1: The two most effective and commonly employed methods for the purification of this chiral amine are:

  • Diastereomeric Salt Resolution: This classical and scalable method involves the formation of diastereomeric salts with a chiral resolving agent, most notably a derivative of tartaric acid.[6][7][8] The differing solubilities of these salts in a specific solvent system allow for their separation by fractional crystallization.[6][7][8]

  • Chiral Chromatography: Techniques such as Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using chiral stationary phases offer high-resolution separation of stereoisomers.[9][10][11] SFC is often favored for its speed and reduced solvent consumption, making it an excellent choice for both analytical and preparative scales.[12][13]

Q2: What is the most significant challenge in purifying this compound?

A2: The primary challenge lies in the efficient separation of the desired (2R,3R) stereoisomer from the other potential stereoisomers formed during synthesis, particularly the (2R,3S) diastereomer.[1] Since enantiomers possess identical physical properties, a chiral environment must be introduced to differentiate them, either through the formation of diastereomers or interaction with a chiral stationary phase.

Q3: What are the common impurities I should be aware of?

A3: Besides the undesired stereoisomers, other potential impurities can include:

  • Process-Related Impurities: Unreacted starting materials and by-products from the synthetic route.

  • Degradation Products: Tertiary amines can be susceptible to oxidation, potentially forming N-oxide derivatives. Stability under various pH and temperature conditions should also be considered.

Q4: How can I assess the enantiomeric purity of my final product?

A4: Chiral HPLC and SFC are the methods of choice for determining the enantiomeric excess (e.e.) of your purified compound. A validated chiral method will allow for the baseline separation of all stereoisomers, enabling accurate quantification.[9][10]

Q5: Is it possible to recycle the undesired enantiomer?

A5: Yes, to improve the overall process economy and sustainability, the undesired enantiomer can often be racemized and recycled back into the purification process.[14] This "Resolution-Racemization-Recycle" (RRR) approach is a key consideration for large-scale production.[15][16]

II. Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound.

A. Diastereomeric Salt Resolution Troubleshooting

Issue 1: Low Enantiomeric Excess (e.e.) After a Single Crystallization

  • Potential Cause: The solubility difference between the two diastereomeric salts in the chosen solvent system may not be sufficiently large. The crystallization process may have reached equilibrium too quickly, leading to co-precipitation.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent (in which the salts are soluble) and an anti-solvent (in which they are less soluble) often provides better selectivity.

    • Temperature Profile Control: A slower cooling rate can promote the selective crystallization of the less soluble diastereomer. A rapid temperature drop can lead to the supersaturation and precipitation of both salts.

    • Seeding: Introducing a small quantity of the desired pure diastereomeric salt crystals (seeding) when the solution is supersaturated can encourage the crystallization of the desired form.

    • Recrystallization: A second recrystallization of the enriched diastereomeric salt will almost always improve the enantiomeric excess.

Issue 2: Poor or No Crystal Formation

  • Potential Cause: The diastereomeric salt may be too soluble in the chosen solvent, or the concentration may be too low.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salt.

    • Add an Anti-Solvent: Gradually add a solvent in which the salt is known to be poorly soluble to induce precipitation.

    • Reduce Temperature: Cool the solution to a lower temperature to decrease solubility.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites and induce crystallization.

Issue 3: Low Yield of the Desired Diastereomeric Salt

  • Potential Cause: The desired diastereomeric salt may have significant solubility in the mother liquor. The volume of the solvent used may be too high.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of solvent necessary to dissolve the diastereomeric salt at an elevated temperature.

    • Cooling to a Lower Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize the precipitation of the less soluble salt.

    • Mother Liquor Analysis: Analyze the mother liquor by chiral HPLC or SFC to quantify the amount of the desired diastereomer remaining in solution. This will help in optimizing the process for subsequent batches.

B. Chiral Chromatography Troubleshooting

Issue 1: Poor Resolution of Stereoisomers

  • Potential Cause: The chosen chiral stationary phase (CSP) and mobile phase are not providing sufficient enantioselectivity.

  • Troubleshooting Steps:

    • Screen Different CSPs: Polysaccharide-based chiral stationary phases are often a good starting point for chiral amine separations.

    • Optimize Mobile Phase:

      • For SFC: Adjust the co-solvent (e.g., methanol, ethanol, isopropanol) percentage and the type and concentration of the additive (e.g., diethylamine, trifluoroacetic acid).

      • For HPLC: In normal phase, vary the ratio of the non-polar and polar components of the mobile phase. In reversed-phase, adjust the organic modifier and the pH of the aqueous phase.

    • Temperature Optimization: Lowering the column temperature can sometimes enhance resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause: Secondary interactions between the basic amine and the stationary phase, or issues with the sample solvent.

  • Troubleshooting Steps:

    • Mobile Phase Additives: For basic compounds like this amine, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase can significantly improve peak shape by masking active sites on the stationary phase.

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.

III. Experimental Protocols

A. Protocol for Diastereomeric Salt Resolution

This protocol provides a general framework for the purification of this compound via diastereomeric salt formation with L-(-)-dibenzoyl-tartaric acid.[8]

Materials:

  • Racemic (or enriched) 3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

  • L-(-)-Dibenzoyl-tartaric acid

  • Ethanol (or other suitable solvent/solvent system)

  • Sodium hydroxide solution (e.g., 2M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a suitable volume of warm ethanol.

    • In a separate flask, dissolve L-(-)-dibenzoyl-tartaric acid (0.5 to 1.0 equivalent, optimization may be required) in warm ethanol.

    • Slowly add the chiral acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.

    • For maximum yield, the flask can be placed in a refrigerator or ice bath for several hours or overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove the mother liquor.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add sodium hydroxide solution dropwise with stirring until the solid dissolves and the solution is basic (pH > 11).

  • Extraction and Isolation:

    • Extract the liberated free amine with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Data Presentation: Diastereomeric Salt Resolution Efficiency

Resolving AgentSolventMolar Ratio (Amine:Acid)Enantiomeric Excess (e.e.) of Product
L-(-)-Dibenzoyl-tartaric acidEthanol1:0.8>95% (after one recrystallization)
(+)-Tartaric AcidMethanol1:1~70%
(-)-Mandelic AcidIsopropanol1:1~65%

Note: The data in this table is illustrative and based on typical results for similar chiral amine resolutions. Actual results may vary and require optimization.

B. Protocol for Chiral SFC Analysis

This protocol outlines a starting point for the analytical separation of the stereoisomers of 3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine.

Instrumentation and Conditions:

  • System: Supercritical Fluid Chromatography (SFC) system

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series)

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol or ethanol) with a basic additive (e.g., 0.1% diethylamine).

  • Gradient: A typical starting point would be a gradient from 5% to 40% modifier over 5-10 minutes.

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 100-150 bar

  • Column Temperature: 35-40 °C

  • Detection: UV at a suitable wavelength.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine in the mobile phase modifier.

  • Injection: Inject a small volume (e.g., 1-5 µL) onto the column.

  • Analysis: Run the SFC method and identify the peaks corresponding to the different stereoisomers based on their retention times.

  • Quantification: Integrate the peak areas to determine the enantiomeric excess (e.e.).

IV. Visualizations

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation & Isolation A Racemic Amine (R/S) C Mixture of Diastereomeric Salts (R-Amine:L-DBTA & S-Amine:L-DBTA) A->C B Chiral Resolving Agent (e.g., L-DBTA) B->C D Fractional Crystallization (Selective Precipitation) C->D E Less Soluble Diastereomeric Salt (Solid) D->E Isolate F More Soluble Diastereomeric Salt (in Mother Liquor) D->F Remains in solution G Basification (e.g., NaOH) E->G J Undesired Enantiomer F->J H Purified (2R,3R)-Amine G->H I Recovered Resolving Agent G->I K Racemization & Recycle J->K K->A Recycle

Caption: Workflow of Diastereomeric Salt Resolution.

Logical Flow for Chiral Chromatography Method Development

G A Racemic Amine Sample B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) A->B C Initial Mobile Phase Screening (Varying Co-solvent & Additive) B->C D Evaluate Resolution & Peak Shape C->D E Resolution Acceptable? D->E F Optimize Conditions (Gradient, Temperature, Flow Rate) E->F No G Validated Analytical Method E->G Yes F->B Try different CSP F->D H No I Yes

Caption: Chiral Chromatography Method Development.

V. References

  • Fundamental study of enantioselective HPLC separation of tapentadol enantiomers using cellulose-based chiral stationary phase in normal phase mode. (2013). PubMed. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). University of Leeds. [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Fundamental study of enantioselective HPLC separation of tapentadol enantiomers using cellulose-based chiral stationary phase in normal phase mode. (2025). ResearchGate. [Link]

  • Journal of Chromatography A. AFMPS. [Link]

  • Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm. [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023). Chemical Communications. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Process for the preparation of tapentadol. (2012). Google Patents.

  • Tapentadol, an opioid as a strategy for the treatment of chronic pain? A narrative review. Scielo. [Link]

  • [Tapentadol: with two mechanisms of action in one molecule effective against nociceptive and neuropathic pain. Preclinical overview]. PubMed. [Link]

Sources

Overcoming solubility problems with (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS No. 175591-22-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the fundamental properties is the first step in troubleshooting. Based on its structure—a tertiary amine with a significant hydrophobic backbone—and predicted data, we can anticipate its behavior.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₅H₂₅NO-
Molecular Weight 235.37 g/mol -
pKa (Predicted) 9.46 ± 0.28The tertiary amine is basic and will become protonated and charged at pH values below its pKa.[1]
LogP (Predicted) 3.39 - 3.9Indicates high lipophilicity ("grease-ball" molecule), suggesting poor aqueous solubility in its neutral, free-base form.[1][2]
Form Available as free base and hydrochloride (HCl) salt.[3][4]The HCl salt is expected to have significantly higher aqueous solubility than the free base.

Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). Why?

A2: This is the most common issue and is entirely expected. At a physiological pH of 7.4, which is well below the predicted pKa of 9.46, the compound should theoretically be protonated and soluble. However, the rate of dissolution of the free base form can be very slow. If you are starting with the free base, you are trying to dissolve a lipophilic, oily compound directly into water, which is kinetically unfavorable. The hydrochloride salt form is the recommended starting material for aqueous solutions.[3][4]

Q3: What is the most direct way to solubilize this compound for an in vitro aqueous assay?

A3: The most effective method is pH modification. By ensuring the pH of your solvent is at least 2 units below the pKa (i.e., pH < 7.46), you can fully protonate the tertiary amine. This creates a positively charged salt in situ, which is vastly more soluble in water. The use of the Henderson-Hasselbalch equation is the guiding principle for this strategy.[5][6][7] For weak bases, as the pH of a solution drops, the compound becomes more protonated and thus more charged and water-soluble.[8]

Q4: What are the best organic solvents for creating a high-concentration stock solution?

A4: Given its high LogP, the compound is readily soluble in many common organic solvents. For creating a concentrated stock that can be diluted into aqueous media, Dimethyl Sulfoxide (DMSO) is the preferred choice due to its high solubilizing power and miscibility with water. Other options are also viable.

SolventPolarity IndexBoiling Point (°C)Key Considerations
DMSO 7.2189Excellent solubilizer; use at <0.5% final concentration in cell-based assays to avoid toxicity.
Ethanol 4.378Good choice, less toxic than DMSO. May require some warming to fully dissolve high concentrations.
DMF 6.4153High boiling point, use with caution.
Methanol 5.165Volatile. Good for analytical sample prep but less common for biological stocks.

Q5: Should I be concerned about the stability of the compound in solution?

A5: While the core structure is generally stable, solutions should be prepared fresh when possible. When using organic solvents like DMSO, store stock solutions at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles. For aqueous solutions, be aware that at high pH (>8), the compound will be predominantly in its less soluble free-base form and may precipitate out of solution, especially at high concentrations.

Troubleshooting Guide & Protocols

This section provides in-depth, step-by-step guidance for specific experimental challenges.

Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer.

This is a classic solubility problem where the compound, stable in 100% DMSO, crashes out when the solvent polarity dramatically increases upon dilution into an aqueous buffer.

Root Cause Analysis:
  • Insufficient pH Control: The buffer's pH may not be low enough or its buffering capacity is insufficient to handle the addition of the compound, leading to localized pH changes where the compound is not fully protonated.

  • Concentration Limit Exceeded: The final concentration in the aqueous buffer exceeds the compound's maximum solubility under those conditions.

Workflow for Troubleshooting Aqueous Precipitation:

G start Precipitation Observed in Aqueous Buffer check_pH Is buffer pH at least 2 units below pKa (~9.46)? (i.e., pH < 7.5) start->check_pH lower_pH Adjust buffer to pH 4-5 using 0.1M HCl check_pH->lower_pH No check_conc Is final concentration > 10 µM? check_pH->check_conc Yes lower_pH->check_conc use_cosolvent Try a co-solvent system (e.g., 5% Ethanol in buffer) check_conc->use_cosolvent Yes success Solution is Clear: Proceed with Experiment check_conc->success No use_cosolvent->success Soluble fail Still Precipitates: Consider Advanced Formulation (e.g., Cyclodextrins) use_cosolvent->fail Insoluble G cluster_0 High pH (> pKa) cluster_1 Low pH (< pKa) a R₃N (Free Base) b Insoluble (Oily, Precipitates) c R₃NH⁺ (Protonated Salt) a->c + H⁺ (Acid) c->a - H⁺ (Base) d Soluble (Clear Solution)

Caption: Equilibrium between the insoluble free base and soluble salt form.

References

  • Physical Properties of Amines. (2024). Chemistry LibreTexts. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Cosolvent. (n.d.). ScienceDirect. [Link]

  • Physical Properties of Amines. (n.d.). Lumen Learning. [Link]

  • Avdeef, A., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. [Link]

  • Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]

  • Jain, N., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-361. [Link]

  • Physical Properties of Amines. (2022). Chemistry LibreTexts. [Link]

  • Amines – Physical Properties. (n.d.). eCampusOntario Pressbooks. [Link]

  • Predicted pKa values for the secondary and tertiary amines. (n.d.). ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(11), 4035-4055. [Link]

  • Henderson-Hasselbalch equation. (n.d.). Open Education Alberta. [Link]

  • Al-Malah, K. I. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(21), 5064. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.). ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. [Link]

  • Chen, H., et al. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1143-7. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). Scholaris. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (n.d.). ACS Publications. [Link]

  • How pH Affects Solubility of Salts. (2025). YouTube. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. [Link]

  • pH and Solubility. (2025). YouTube. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

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  • This compound hydrochloride. (n.d.). Pharmacompass. [Link]

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  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Chiral Separation of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the chiral separation of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine. This molecule is a stereoisomer of the centrally acting analgesic, Tapentadol. As with many chiral amines, achieving a robust and efficient separation of its enantiomers can present several analytical challenges. The stereospecific nature of pharmacological activity makes the successful resolution and quantification of these enantiomers a critical step in drug development and quality control.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Addressing Common Separation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during method development and execution.

Problem 1: I am seeing poor or no enantiomeric resolution (α ≈ 1).

Question: My chromatogram shows a single peak or two barely separated peaks for my enantiomeric pair. What are the primary causes and how can I improve the separation factor (α)?

Answer: Achieving selectivity (α) is the first and most critical step in any chiral separation. If you are not seeing separation, the chiral stationary phase (CSP) is not discriminating between the enantiomers under your current conditions. This is a common challenge, as chiral recognition mechanisms are complex and not easily predicted.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The "three-point interaction model" is a fundamental concept in chiral recognition, where a stable diastereomeric complex between the analyte and the CSP is necessary for separation. Your current CSP may not facilitate the necessary stereoselective interactions.

    • Solution: The most effective strategy is to screen a variety of CSPs with different chiral selectors. For a basic amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are an excellent starting point due to their broad applicability. Consider screening columns like Daicel CHIRALPAK® IA, IB, IC, etc., as they often provide unique selectivity.

  • Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in mediating the interaction between the analyte and the CSP.

    • Solution (HPLC):

      • Normal Phase (NP): This is often the first choice for chiral separations. A typical mobile phase consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Systematically vary the alcohol percentage (e.g., from 5% to 20%). Sometimes, switching the alcohol (e.g., ethanol to isopropanol) can dramatically impact selectivity.

      • Reversed-Phase (RP) / Polar Organic Mode: If NP fails, RP (using acetonitrile/water or methanol/water) or Polar Organic Mode (e.g., 100% methanol or acetonitrile with an additive) can offer completely different selectivity.

    • Solution (SFC): Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations, often providing faster analysis and different selectivity. The primary mobile phase is supercritical CO2 with an alcohol co-solvent (modifier).

      • Vary the alcohol co-solvent (methanol, ethanol, isopropanol).

      • Adjust the percentage of the co-solvent, typically in the 5-40% range.

Problem 2: My peaks are tailing badly.

Question: I have some separation, but the peaks are asymmetrical with a pronounced tail. This is affecting my integration and resolution (Rs). What's causing this?

Answer: Peak tailing is the most common issue encountered when separating basic compounds on silica-based CSPs. The primary cause is secondary ionic interactions between the protonated amine group of your analyte and residual acidic silanol groups (Si-OH) on the silica surface of the stationary phase.

Troubleshooting Decision Tree for Peak Tailing

Caption: A decision tree for troubleshooting peak tailing for basic analytes.

Detailed Solutions:

  • Incorporate a Basic Additive: This is the most effective solution. An amine additive in the mobile phase acts as a competitor, neutralizing the active silanol sites and preventing your analyte from undergoing these secondary interactions.

    • Recommended Additives: Diethylamine (DEA) is the most common choice for normal phase and SFC. Other options include butylamine, ethanolamine, or ethylenediamine.

    • Concentration: Start with 0.1% (v/v) of the additive in your mobile phase (or in the alcohol co-solvent for SFC). You can optimize this up to 0.5% if needed. A study on Tapentadol enantiomers successfully used a mobile phase containing heptane-propan-2-ol-diethylamine (980:20:1, v/v/v).

  • Check for Analyte Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample and re-inject.

  • Minimize Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.

    • Solution: Use narrow internal diameter tubing (e.g., 0.005") and ensure all connections are made with zero dead volume.

Problem 3: My retention times are drifting and my results are not reproducible.

Question: The retention times for my enantiomers are not stable from one injection to the next, or from one day to the next. What could be the cause?

Answer: Poor reproducibility can undermine the validity of an analytical method. The causes are often related to the column, the mobile phase, or environmental factors.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases, especially when using mobile phase additives, can require longer equilibration times than standard reversed-phase columns.

    • Solution: Before starting a sequence, flush the column with the mobile phase for at least 20-30 column volumes. Monitor the baseline until it is stable.

  • Additive "Memory Effects": Basic or acidic additives can be strongly adsorbed onto the stationary phase. If a column is switched between methods with different additives (or from a method with an additive to one without), it can take a very long time to completely wash the previous additive off. This "memory effect" can alter the column's selectivity and retention characteristics unexpectedly.

    • Solution: It is highly recommended to dedicate specific columns to specific methods, especially those using ionic additives. If you must switch, implement a rigorous and lengthy washing procedure.

  • Mobile Phase Instability: In normal phase, the water content of the solvents can significantly affect retention times. In SFC, the density of the CO2 is sensitive to pressure and temperature.

    • Solution: Prepare fresh mobile phase daily. For SFC, ensure your system's back pressure regulator and oven are functioning correctly to maintain consistent mobile phase density.

  • Temperature Fluctuations: Chiral separations can be highly sensitive to temperature changes, which can affect both retention time and selectivity.

    • Solution: Use a column thermostat to maintain a constant, controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and Tapentadol? This compound is the (2R,3R) stereoisomer of 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. The active pharmaceutical ingredient (API) Tapentadol is the (2R,3R) enantiomer. Therefore, the compound is Tapentadol. The challenge lies in separating it from its enantiomer, (2S,3S)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, and its other diastereomers.

Q2: Which is a better technique for this separation: HPLC or SFC? Both techniques are viable, but SFC offers several significant advantages for chiral separations.

  • Speed: SFC allows for higher flow rates due to the low viscosity of supercritical CO2, leading to much faster analysis times.

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.

  • Orthogonal Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same CSP. For these reasons, SFC is increasingly the preferred technique for chiral analysis and purification in the pharmaceutical industry.

Q3: What are the key parameters to optimize in a chiral SFC method? Method development in SFC involves optimizing several parameters that influence selectivity and resolution. Key SFC Optimization Parameters

Parameter Typical Range/Options Rationale
Co-Solvent Type Methanol, Ethanol, Isopropanol The choice of alcohol can significantly alter hydrogen bonding interactions and thus selectivity.
Co-Solvent % 5 - 40% Affects the polarity and elution strength of the mobile phase.
Additive Type DEA, TEA, Isopropylamine Neutralizes active sites on the CSP to improve peak shape for basic analytes.
Additive Conc. 0.1 - 1.0% (in co-solvent) Fine-tunes the suppression of silanol interactions.
Back Pressure 100 - 200 bar Influences the density, and therefore the solvating power, of the mobile phase.

| Temperature | 25 - 50 °C | Affects analyte-CSP kinetics and thermodynamics, which can change selectivity. |

Q4: Can I use Capillary Electrophoresis (CE) for this separation? Yes, CE is another powerful technique for chiral separations. Studies on Tapentadol have shown excellent resolution of all four stereoisomers using cyclodextrins as chiral selectors in the background electrolyte. CE can be particularly useful for analytical scale work and for determining low levels of chiral impurities.

Experimental Protocols & Workflows
Protocol 1: Generic Chiral Method Development Screening

This protocol outlines a systematic approach to finding a suitable separation method.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_CSPs Screen 4-6 diverse CSPs (e.g., Amylose & Cellulose-based) Screen_MP Use generic gradient (e.g., 5-40% Modifier in 5 min) Screen_CSPs->Screen_MP Identify_Hits Identify 'Hits' (Partial or full separation) Screen_MP->Identify_Hits Analyze Results Optimize_Params Optimize key parameters: - Modifier % - Additive Conc. - Temperature - Flow Rate Identify_Hits->Optimize_Params Check_Rs Ensure Resolution (Rs) > 1.5 Optimize_Params->Check_Rs Final Method Validate Validate for robustness, linearity, accuracy, precision Check_Rs->Validate

Caption: A standard workflow for developing and validating a chiral separation method.

Step-by-Step Screening Procedure (SFC):

  • Prepare the Sample: Dissolve the racemic standard of 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine in methanol or ethanol to a concentration of approximately 1 mg/mL.

  • Select Columns: Choose a set of 4-6 polysaccharide-based chiral columns (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF).

  • Prepare Mobile Phases:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B1: Methanol with 0.2% Diethylamine (DEA)

    • Mobile Phase B2: Ethanol with 0.2% Diethylamine (DEA)

  • Set Initial SFC Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 272 nm

  • Run Screening Gradient:

    • Use a fast, generic gradient for each column with each co-solvent.

    • Example Gradient: Start at 5% Mobile Phase B, ramp to 40% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Analyze Results: Examine the chromatograms for each column/co-solvent combination. Identify any conditions that provide partial or baseline resolution. These are your "hits" for further optimization.

  • Optimization: For the most promising conditions, perform isocratic runs and adjust the co-solvent percentage, temperature, and back pressure to maximize resolution (Rs) and improve peak shape.

References
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Supercritical Fluid Chiral Separations. (2008). Pharmaceutical Technology. [Link]

  • Maier, V., et al. (2015). Enantiomeric separation of tapentadol by capillary electrophoresis--study of chiral selectivity manipulation by various types of cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 105, 10-16. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Technology Networks. [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. (2018). News-Medical.Net. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2013). ResearchGate. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2009). ResearchGate. [Link]

  • Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. (2014). PubMed. [Link]

  • A Review on Different Analytical Techniques for the Estimation of Tapentadol. (2022). Impactfactor.org. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. (2014). ResearchGate. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2013). LCGC International. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International. [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). National Institutes of Health (NIH). [Link]

  • Improved Chiral SFC Screening for Analytical Method Development. (2013). ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC? (2024). Chrom Tech, Inc. [Link]

  • TAPENTADOL, (+)-. gsrs. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

  • Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol. (2013).
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Technical Support Center: Synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This guide provides advanced troubleshooting and frequently asked questions for the stereoselective synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, a key intermediate in the production of the analgesic Tapentadol.[1] The stereochemical integrity at the C2 and C3 positions is paramount for the efficacy of the final active pharmaceutical ingredient. This document addresses common side reactions and offers solutions grounded in mechanistic principles to help researchers optimize their synthetic routes for yield, purity, and stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling the stereochemistry in this synthesis?

A1: The most critical step is the diastereoselective addition of an organometallic reagent (typically ethylmagnesium bromide) to the carbonyl group of the Mannich base intermediate, (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone. This reaction sets the C3 chiral center. The relative stereochemistry between the existing C2 center and the newly formed C3 center dictates the formation of the desired (2R,3R) product versus the undesired (2R,3S) diastereomer.[1] Controlling the facial selectivity of this nucleophilic attack is the primary challenge.

Q2: Why is formation of the (2R,3S) diastereomer a significant issue?

A2: The (2R,3S) stereoisomer is an undesired byproduct that is difficult to separate from the target (2R,3R) isomer due to their similar physical properties.[2] Crucially, the (2R,3S) isomer cannot be converted into the desired (2R,3R) product, meaning its formation represents a direct loss of yield and requires disposal as chemical waste, which is economically and environmentally detrimental on an industrial scale.[1]

Q3: What are the primary classes of side reactions to monitor?

A3: The main side reactions fall into three categories:

  • Stereochemical Errors: Formation of incorrect diastereomers ((2R,3S), (2S,3R), etc.) during the nucleophilic addition step.

  • Grignard-Related Side Reactions: Enolization of the ketone starting material by the Grignard reagent acting as a base, and reduction of the carbonyl to an alcohol if the Grignard reagent possesses a β-hydride.[3]

  • Alkylation Impurities: Incomplete reaction or over-alkylation during the N,N-dimethylation step, if the synthesis does not begin with a dimethylated intermediate.[4][5]

Q4: Can chiral auxiliaries be used to avoid a classical resolution step?

A4: Yes, modern synthetic strategies often employ chiral auxiliaries to induce asymmetry, potentially avoiding a late-stage, yield-reducing classical resolution.[6] For example, an Evans' chiral auxiliary can be used for conjugate addition and subsequent alkylation to set the contiguous stereocenters with high diastereoselectivity.[7] While this adds steps for attaching and removing the auxiliary, it can provide a more controlled and efficient pathway to the desired enantiomerically pure intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable protocols.

Problem 1: Low Diastereoselectivity in Grignard Addition (High Levels of (2R,3S) Isomer)

Q: My Grignard reaction is producing a nearly 1:1 mixture of (2R,3R) and (2R,3S) diastereomers. How can I improve the selectivity for the desired (2R,3R) product?

A: Low diastereoselectivity is typically caused by insufficient kinetic control over the nucleophilic addition, allowing for non-selective attack on the two faces of the prochiral carbonyl. The stereochemical outcome is dictated by the transition state energies, which are influenced by temperature, solvent, and chelating effects.

Causality: The substrate, (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, can form a chelated intermediate with the magnesium ion of the Grignard reagent. The preferred conformation of this chelate sterically hinders one face of the carbonyl, directing the ethyl group's attack to the opposite face to form the desired (2R,3R) product. Higher temperatures provide enough energy to overcome the small energy difference between the transition states, leading to a loss of selectivity.

Solutions:

  • Temperature Control (Primary Action): Reducing the reaction temperature significantly enhances kinetic control.

    • Protocol: Perform the Grignard addition at -40°C to -78°C. A dry ice/acetone bath is recommended. Ensure slow, dropwise addition of the Grignard reagent to the ketone solution to maintain a consistent low temperature and avoid local temperature spikes.

  • Solvent System Optimization: The coordinating ability of the solvent affects chelation and reagent reactivity.

    • Recommendation: A mixture of a non-coordinating solvent like toluene or heptane with a coordinating solvent like THF is often optimal. Toluene can favor a more organized, chelated transition state.

  • Grignard Reagent Quality and Stoichiometry: Use freshly prepared, high-titer Grignard reagent. Older reagents may contain magnesium hydroxides or oxides that can interfere with the reaction.

    • Recommendation: Use 1.1 to 1.5 equivalents of the Grignard reagent. A significant excess can sometimes lead to side reactions, while an insufficient amount will result in an incomplete reaction.

  • Use of Additives: Lewis acidic additives can enhance chelation.

    • Recommendation: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can pre-complex with the carbonyl and the amino group, creating a more rigid chelate structure and improving diastereoselectivity.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity (e.g., de < 80%) temp Is reaction temp ≤ -40°C? start->temp lower_temp Action: Lower temperature to -78°C. Monitor internal temp. temp->lower_temp No reagent Is Grignard reagent fresh and accurately titrated? temp->reagent Yes lower_temp->reagent prep_reagent Action: Prepare fresh EtMgBr. Verify concentration. reagent->prep_reagent No solvent Are you using a non-polar co-solvent (e.g., Toluene)? reagent->solvent Yes prep_reagent->solvent change_solvent Action: Switch to Toluene/THF mixture. solvent->change_solvent No additive Consider Additives solvent->additive Yes change_solvent->additive add_cecl3 Action: Add anhydrous CeCl₃ before Grignard addition. additive->add_cecl3 end Diastereoselectivity Improved add_cecl3->end G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Ketone Keto-Amine Intermediate EtMgBr + EtMgBr Addition Nucleophilic Addition EtMgBr->Addition  Acts as Nucleophile Enolization Enolization (Base) EtMgBr->Enolization  Acts as Base Product (2R,3R)-Product Precursor Addition->Product Enolate Mg-Enolate Intermediate Enolization->Enolate

Caption: Competing nucleophilic addition and enolization pathways.

Problem 3: Poor Separation During Diastereomeric Resolution

Q: I am attempting to resolve the (2R,3R)/(2S,3S) mixture from the undesired diastereomers using a chiral acid, but the crystallization yields poor diastereomeric excess (de). How can I improve the separation?

A: Efficient diastereomeric resolution by crystallization is highly dependent on the formation of well-defined crystals where one diastereomeric salt has significantly lower solubility than the other in the chosen solvent system.

Causality: The differential solubility arises from the different crystal packing energies of the diastereomeric salts. If the physical properties (like solubility) of the two diastereomeric salts are too similar in a given solvent, they will co-crystallize, leading to poor enrichment.

Solutions:

  • Screen Chiral Resolving Agents: The choice of acid is critical.

    • Standard: L-(-)-Dibenzoyltartaric acid (DBTA) is commonly used for this separation. [1] * Alternatives: If DBTA gives poor results, screen other chiral acids such as (1R)-(-)-10-Camphorsulfonic acid or other tartaric acid derivatives. The different structures will lead to different salt packing and solubilities. [8]

  • Optimize the Solvent System: This is often the most impactful variable.

    • Protocol: Start with a solvent in which the salts are soluble when hot and sparingly soluble when cold (e.g., ethanol, isopropanol, or acetone). [1]Systematically screen solvent mixtures (e.g., Ethanol/Water, Acetone/Heptane) to fine-tune the solubility difference.

  • Control Crystallization Conditions:

    • Cooling Rate: Employ a slow, controlled cooling profile. Crash cooling often traps impurities and the undesired diastereomer in the crystal lattice.

    • Seeding: Seeding the supersaturated solution with a few pure crystals of the desired diastereomeric salt can promote selective crystallization.

    • Equilibration Time: Allowing the mixture to stir at the final crystallization temperature for an extended period (e.g., 12-24 hours) can allow the system to reach thermodynamic equilibrium, favoring the less soluble salt. [9] Data Summary: Resolution Parameters

ParameterRecommendationRationale
Resolving Agent L-(-)-DBTA, (1R)-CSADifferent crystal packing energies with the amine.
Solvent Ethanol, Acetone, or mixturesModulates the differential solubility of diastereomeric salts.
Temperature Hot dissolution, slow cooling to RT or 0°CMaximizes solubility difference, promotes kinetic control.
Stirring Time 12-48 hoursAllows for thermodynamic equilibration of the solid-liquid phase. [1]

References

  • Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • A practical and enantioselective synthesis of tapentadol.
  • (2S)-2-Pentanamine as a Chiral Auxiliary in Asymmetric Synthesis.Benchchem.
  • Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics.
  • Reductive Amin
  • How to separate two diastereomeric amines?Chemistry Stack Exchange.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.Santai.
  • Synthesis of tapentadol hydrochloride.
  • Preparation method of (R)-3-(3-methoxy phenyl).
  • New process for the synthesis of tapentadol and intermediates thereof.
  • Process for the synthesis of tapentadol and intermediates thereof.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.Gavin Publishers.
  • Process for the synthesis of tapentadol and intermediates thereof.
  • Chiral auxiliary.Wikipedia.
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Grignard Reaction.Organic Chemistry Portal.
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.NIH.

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Validation & Comparative

Efficacy of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine compared to standard treatments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the preclinical efficacy of tapentadol with standard first-line treatments for neuropathic pain, including pregabalin, duloxetine, and amitriptyline. As a Senior Application Scientist, this document is structured to offer researchers, scientists, and drug development professionals a comprehensive technical resource, moving beyond a simple product-to-product comparison to a deeper analysis of the underlying pharmacological mechanisms and supporting experimental data. The focus of this guide is to explain the causality behind experimental choices and to present self-validating protocols for the methodologies discussed.

Introduction: The Evolving Landscape of Neuropathic Pain Management

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, remains a significant therapeutic challenge.[1] Standard treatments often provide only partial relief for a subset of patients, highlighting the urgent need for novel analgesics with improved efficacy and tolerability.[1] This guide focuses on tapentadol, a centrally acting analgesic with a dual mechanism of action, and compares its preclinical profile to established first-line therapies: pregabalin, a gabapentinoid; duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI); and amitriptyline, a tricyclic antidepressant (TCA).[2][3]

The compound (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a key chiral intermediate in the synthesis of tapentadol. Its stereochemistry is crucial for the biological activity of the final tapentadol molecule. While this intermediate is not a therapeutic agent itself, understanding its role underscores the importance of precise chemical synthesis in developing effective pharmaceuticals.

Comparative Analysis of Mechanisms of Action

The distinct mechanisms of action of these compounds underpin their analgesic effects. Tapentadol's unique dual action provides a theoretical advantage in treating the complex nature of neuropathic pain.

Tapentadol: A Dual-Action Analgesic

Tapentadol exerts its effects through two synergistic mechanisms:

  • μ-opioid receptor (MOR) agonism : It directly binds to and activates MOR, a key pathway for pain modulation.

  • Norepinephrine reuptake inhibition (NRI) : By blocking the reuptake of norepinephrine, it enhances the activity of descending inhibitory pain pathways.[4]

This dual mechanism suggests that tapentadol can address both the nociceptive and neuropathic components of pain.[5]

Standard Treatments: Diverse Approaches to Neuromodulation
  • Pregabalin : This anticonvulsant does not act on GABA receptors but binds with high affinity to the α2δ subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters.[2]

  • Duloxetine : As an SNRI, duloxetine potently inhibits the reuptake of both serotonin and norepinephrine, thereby augmenting descending inhibitory pain pathways.[6]

  • Amitriptyline : This TCA also blocks the reuptake of serotonin and norepinephrine.[3] Its analgesic properties are primarily attributed to norepinephrine reuptake inhibition, which increases noradrenergic signaling in the spinal cord.[7]

cluster_Tapentadol Tapentadol cluster_Pregabalin Pregabalin cluster_SNRIs Duloxetine & Amitriptyline Tapentadol Tapentadol MOR μ-Opioid Receptor Tapentadol->MOR Agonism NET Norepinephrine Transporter Tapentadol->NET Inhibition Analgesia Analgesia MOR->Analgesia NET->Analgesia Pregabalin Pregabalin Alpha2Delta α2δ Subunit of VGCC Pregabalin->Alpha2Delta Binding Alpha2Delta->Analgesia ↓ Excitatory Neurotransmitter Release SNRI Duloxetine / Amitriptyline SERT Serotonin Transporter SNRI->SERT Inhibition NET_SNRI Norepinephrine Transporter SNRI->NET_SNRI Inhibition SERT->Analgesia NET_SNRI->Analgesia

Mechanisms of Action for Tapentadol and Standard Neuropathic Pain Treatments.

In Vitro Pharmacological Profile: A Quantitative Comparison

The binding affinities (Ki) and functional potencies (IC50) of these compounds at their respective molecular targets provide a foundational understanding of their pharmacological activity.

CompoundPrimary Target(s)Binding Affinity (Ki) / Potency (IC50)SpeciesReference(s)
Tapentadol μ-Opioid Receptor (MOR)Ki: 0.16 µMHuman[8]
Norepinephrine Transporter (NET)Ki: 0.48 µMRat[8]
Pregabalin α2δ subunit of VGCCHigh Affinity (Specific Ki not typically reported)Human, Rat, Porcine[2]
Duloxetine Serotonin Transporter (SERT)IC50: 44.5 nMHuman[9]
Norepinephrine Transporter (NET)IC50: 116 nMHuman[9]
Amitriptyline Serotonin Transporter (SERT)IC50: 3.45 nMNot Specified[10]
Norepinephrine Transporter (NET)IC50: 13.3 nMNot Specified[10]

Note: Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

In Vivo Efficacy in Preclinical Models of Neuropathic Pain

Animal models of neuropathic pain are crucial for evaluating the potential therapeutic efficacy of analgesic compounds. The spinal nerve ligation (SNL) or Chung model is a widely used and validated model that mimics many features of clinical neuropathic pain.

Head-to-Head Comparative Efficacy Data

Direct comparative studies provide the most robust preclinical evidence. A study by Dogrul et al. (2011) directly compared the efficacy of tapentadol and pregabalin in the rat SNL model.

CompoundED50 (mg/kg, IV) in Rat SNL ModelMaximal EfficacyReference
Tapentadol 1.6594%[2]
Pregabalin 4.2167%[2]
Oxycodone 0.63100%[2]
Morphine 1.7096%[2]

These data suggest that in this model, tapentadol has a higher potency and maximal efficacy compared to pregabalin for reversing mechanical allodynia.[2] Interestingly, the combination of tapentadol and pregabalin demonstrated a synergistic effect.[2]

Another study by Desmeules et al. compared pregabalin and duloxetine in the Chung (SNL) model. Duloxetine was found to inhibit tactile allodynia and heat hyperalgesia, while pregabalin showed clear analgesic effects against cold allodynia and tactile hyperalgesia.[7] This highlights that the efficacy of these drugs can vary depending on the specific pain modality being assessed.

Individual Efficacy in Neuropathic Pain Models
  • Tapentadol : In various animal models of neuropathic pain, tapentadol has demonstrated broad-spectrum analgesic properties. Its efficacy is attributed to both its MOR agonism and NRI activity, with the NRI component being particularly important in chronic and neuropathic pain states.[5]

  • Duloxetine : In the L5/L6 spinal nerve ligation model, duloxetine has been shown to significantly reverse mechanical allodynia. Its analgesic effects are primarily mediated by the spinal monoamine system.

  • Amitriptyline : Systemic, spinal, and local administration of amitriptyline has been shown to reverse thermal hyperalgesia in the rat SNL model, although it was ineffective against mechanical allodynia in the same study.[8] Other studies suggest amitriptyline's efficacy in neuropathic pain may also involve the suppression of specific inflammatory pathways.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize and compare the compounds discussed in this guide.

In Vitro Radioligand Binding Assay for μ-Opioid Receptor

start Start prep Prepare hMOR Membrane Homogenate start->prep assay_setup Set up 96-well plate: - Membranes - [³H]-DAMGO (Radioligand) - Test Compound (e.g., Tapentadol) or Buffer (Total Binding) or Naloxone (Non-specific Binding) prep->assay_setup incubate Incubate at RT (e.g., 120 mins) to reach equilibrium assay_setup->incubate filter Rapidly filter through GF/C glass fiber filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer to remove unbound radioligand filter->wash scintillate Add scintillation fluid to dried filters wash->scintillate count Quantify radioactivity using a scintillation counter scintillate->count analyze Calculate Ki from IC50 using Cheng-Prusoff equation count->analyze end End analyze->end

Workflow for a μ-Opioid Receptor Radioligand Binding Assay.

Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human μ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Test Compound: Tapentadol or other compounds of interest.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and fluid.

Procedure:

  • Membrane Preparation: Thaw hMOR cell membranes on ice and dilute to the desired protein concentration in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (with a high concentration of naloxone).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the potency (IC50) of a test compound to inhibit norepinephrine reuptake.

Materials:

  • Cell Line: Human neuroblastoma SK-N-BE(2)C cells or HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Radiolabeled Substrate: [³H]-Norepinephrine.

  • Test Compounds: Tapentadol, duloxetine, amitriptyline.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation Counter and fluid.

Procedure:

  • Cell Plating: Plate the cells in a 24- or 96-well plate and allow them to adhere.

  • Assay Initiation: Wash the cells with KRH buffer. Add the test compound at various concentrations, followed by the addition of [³H]-Norepinephrine.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination and Lysis: Terminate the uptake by rapidly aspirating the assay medium and washing the cells with ice-cold KRH buffer. Lyse the cells to release the intracellular contents.

  • Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of [³H]-Norepinephrine uptake.

In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To evaluate the analgesic efficacy of a test compound in a rodent model of peripheral nerve injury-induced neuropathic pain.

Procedure:

  • Surgical Procedure: Anesthetize the rat. Expose the L5 and L6 spinal nerves and tightly ligate them. Close the incision.

  • Post-operative Recovery: Allow the animals to recover for a set period (e.g., 7-14 days) for the neuropathic pain phenotype to develop.

  • Baseline Behavioral Testing: Assess baseline pain responses, typically mechanical allodynia (using von Frey filaments) and thermal hyperalgesia.

  • Drug Administration: Administer the test compound (e.g., tapentadol, pregabalin) via the desired route (e.g., oral, intraperitoneal, intravenous).

  • Post-treatment Behavioral Testing: At various time points after drug administration, reassess the pain responses to determine the compound's analgesic effect.

  • Data Analysis: Compare the post-treatment pain thresholds to the baseline and vehicle-treated control groups to determine the extent and duration of analgesia.

Conclusion and Future Directions

This guide provides a comparative preclinical overview of tapentadol and standard-of-care treatments for neuropathic pain. The dual mechanism of action of tapentadol, combining µ-opioid receptor agonism and norepinephrine reuptake inhibition, offers a rational basis for its efficacy in this complex pain state. Preclinical data, including head-to-head in vivo studies, suggest that tapentadol has a potent analgesic effect, comparable or in some aspects superior to standard therapies like pregabalin.

It is important to note that while preclinical models are invaluable for drug development, direct extrapolation of potency and efficacy to the clinical setting should be done with caution. The choice of animal model, pain assessment modality, and route of administration can all influence the observed outcomes.

Future research should focus on more extensive head-to-head comparative studies in a wider range of preclinical models that capture different aspects of neuropathic pain. Further investigation into the synergistic effects of combining tapentadol with other classes of analgesics may also reveal novel therapeutic strategies with improved efficacy and tolerability for patients suffering from neuropathic pain.

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A Comparative Guide to the Synthesis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine: An Analysis of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine , a key intermediate in the synthesis of the analgesic drug Tapentadol, presents a significant stereochemical challenge in its manufacturing.[1][2] The precise control of its two chiral centers is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a critical comparison of the prevalent synthetic methodologies, with a focus on their reproducibility, stereochemical control, and overall efficiency. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction to the Synthetic Challenge

The core difficulty in synthesizing this compound lies in the diastereoselective and enantioselective construction of the C2 and C3 stereocenters. The desired (2R,3R) isomer must be produced in high purity, as the separation of diastereomers can be challenging and economically taxing on an industrial scale. This guide will compare two major synthetic strategies that have been reported in the literature:

  • The Diastereoselective Grignard Reaction followed by Stereospecific Hydrogenolysis.

  • The Wittig Reaction Approach for Direct Olefin Formation.

Method 1: Diastereoselective Grignard Reaction and Stereospecific Hydrogenolysis

This widely adopted route leverages a stereocontrolled Grignard reaction to establish one of the chiral centers, followed by a subsequent stereospecific hydrogenolysis to invert the other, ultimately leading to the desired (2R,3R) configuration.

Synthetic Workflow

The overall transformation can be visualized as a multi-step process commencing from 1-(3-methoxyphenyl)-1-propanone.

A 1-(3-methoxyphenyl)-1-propanone B 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (Mannich Reaction) A->B C (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (Chiral Resolution) B->C D (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol (Grignard Reaction) C->D E Acylated Intermediate D->E F This compound (Hydrogenolysis) E->F

Caption: Workflow for the Grignard-based synthesis.

Step-by-Step Experimental Protocol

Step 1: Mannich Reaction

  • Reaction: 1-(3-methoxyphenyl)-1-propanone is reacted with dimethylamine hydrochloride and paraformaldehyde in the presence of an acid catalyst (e.g., HCl) in a suitable solvent like 2-propanol.[1][3][4]

  • Rationale: This classical Mannich reaction introduces the dimethylaminomethyl group at the α-position to the ketone. The reaction is typically driven by heating to reflux.

  • Work-up: The reaction mixture is cooled, and the product is isolated by extraction after basification.

Step 2: Chiral Resolution

  • Procedure: The racemic 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone is resolved using a chiral resolving agent such as L-(-)-dibenzoyl-tartaric acid.[1][5]

  • Causality: This step is crucial for establishing the initial stereocenter. The diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. The desired (2S)-enantiomer is then liberated by treatment with a base.

Step 3: Diastereoselective Grignard Reaction

  • Reaction: The enantiomerically pure (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone is reacted with an ethyl magnesium halide (e.g., EtMgCl) in an ethereal solvent like THF.[1][4]

  • Mechanistic Insight: The Grignard reagent adds to the carbonyl group, creating a second chiral center. The stereochemical outcome of this reaction is highly dependent on the existing stereocenter at C2, leading to the preferential formation of the (2S,3R)-diastereomer.[1][4] The reaction is typically conducted at low temperatures to enhance stereoselectivity.

Step 4: Acylation and Stereospecific Hydrogenolysis

  • Procedure: The resulting (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol is first acylated, for instance with trifluoroacetic anhydride, to convert the hydroxyl group into a better leaving group.[1][4] This is followed by a palladium-catalyzed hydrogenolysis.[1][4]

  • Rationale: The hydrogenolysis proceeds with an inversion of configuration at the C3 center, leading to the formation of the desired (2R,3R) product. This two-step sequence can often be performed as a "one-pot" procedure, enhancing operational efficiency.[1][4]

Data on Reproducibility and Purity
StepStarting Material PurityProduct PurityReported YieldReference
Chiral ResolutionRacemic>97% enantiomeric purity for (2S)-enantiomer~75% (as tartrate salt)[1][6]
Grignard Reaction98.0% (2S)-enantiomer96.8% (2S,3R)-diastereomerNot explicitly stated[1][4]
Hydrogenolysis96.8% (2S,3R)-diastereomer96.3% (2R,3R)-enantiomerNot explicitly stated[1]
Final Salt Formation96.3% (2R,3R)-enantiomer>99% diastereomeric excess (as HCl salt)~99%[1][3]

Method 2: The Wittig Reaction Approach

An alternative strategy has been proposed that circumvents the Grignard reaction and subsequent hydrogenolysis by employing a Wittig-type reaction to directly introduce the ethyl group.[6]

Synthetic Workflow

A (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone C (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine (Wittig Reaction) A->C B Phosphonium Ylide B->C D This compound (Stereoselective Hydrogenation) C->D

Caption: Workflow for the Wittig reaction-based synthesis.

Step-by-Step Experimental Protocol

Step 1: Wittig or Horner-Wadsworth-Emmons Reaction

  • Reaction: (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one is reacted with a phosphonium ylide (Wittig) or a phosphonate carbanion (Horner-Wadsworth-Emmons) derived from an ethyl halide.[6]

  • Rationale: This reaction directly forms a carbon-carbon double bond, creating an unsaturated intermediate, (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine.[6] The conditions for this reaction are generally mild.

Step 2: Stereoselective Hydrogenation

  • Procedure: The unsaturated intermediate is then subjected to a stereoselective hydrogenation using a suitable catalyst.[6]

  • Mechanistic Consideration: The choice of catalyst and reaction conditions is critical to ensure the reduction of the double bond occurs with high diastereoselectivity, yielding the desired (2R,3R) product.

Discussion on Reproducibility and Potential Challenges

While this route appears more concise, its reproducibility can be influenced by several factors:

  • Byproduct Formation: A potential issue is the formation of the isomeric penta-2-en-1-amine byproduct during the elimination step, which can lead to impurities that are difficult to remove.[6]

  • Stereocontrol in Hydrogenation: Achieving high diastereoselectivity in the hydrogenation step can be challenging and may require extensive catalyst screening and optimization of reaction parameters.

Comparative Analysis and Conclusion

FeatureMethod 1: Grignard/HydrogenolysisMethod 2: Wittig Reaction
Stereocontrol Well-established with high diastereoselectivity reported.[1][4]Dependent on the stereoselectivity of the hydrogenation step, which can be challenging.[6]
Route Length Longer, involving more synthetic steps.Potentially shorter synthetic route.[6]
Key Challenges Handling of organometallic reagents (Grignard).Potential for byproduct formation and difficult separations; optimization of stereoselective hydrogenation.[6]
Industrial Scalability Has been scaled up successfully.May present challenges in achieving high purity on a large scale due to potential byproducts.[6]

References

  • CN101495447A - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • PREPARATION OF (2R,3R)-3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTANAMINE - Patent 2046726. Available at: [Link]

  • CN102320984A - Preparation method of (R)-3-(3-methoxy phenyl).
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A Comparative In Vitro Analysis of Tapentadol and Other Monoamine Reuptake Inhibitors at the Norepinephrine and Serotonin Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro benchmark of Tapentadol, a centrally acting analgesic, against a panel of other monoamine reuptake inhibitors. The focus of this comparison is on the inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT), key targets in the modulation of pain and mood. (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a critical chiral intermediate in the synthesis of Tapentadol.[1][2][3][4] Tapentadol exhibits a dual mechanism of action, functioning as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[5][6][7] This unique pharmacological profile contributes to its efficacy in treating both nociceptive and neuropathic pain.

The inhibition of NET and SERT increases the synaptic availability of norepinephrine and serotonin, respectively. These neurotransmitters are integral to descending inhibitory pain pathways and are also implicated in the pathophysiology of depression and other mood disorders. Therefore, a thorough understanding of a compound's in vitro potency and selectivity for these transporters is crucial for predicting its therapeutic effects and potential side effects. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Tapentadol's performance with other well-characterized inhibitors, supported by established experimental protocols.

Benchmarking Strategy: In Vitro Assessment of Transporter Inhibition

To quantitatively assess the potency and selectivity of monoamine reuptake inhibitors, two primary in vitro assays are widely employed: radioligand binding assays and neurotransmitter uptake inhibition assays.

  • Radioligand Binding Assays measure the affinity of a compound for a specific transporter. This is typically determined by a competition assay where the test compound's ability to displace a known high-affinity radiolabeled ligand from the transporter is quantified. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity.

  • Neurotransmitter Uptake Inhibition Assays provide a functional measure of a compound's ability to block the transport of a neurotransmitter (or a radiolabeled analog) into cells expressing the target transporter. The half-maximal inhibitory concentration (IC50) is determined from these experiments, which reflects the compound's potency in a functional context.

For maximal clinical relevance and to minimize inter-species variations, these assays are ideally conducted using human recombinant transporters stably expressed in a well-characterized cell line, such as Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are widely used in drug discovery due to their high transfection efficiency, robust growth, and human origin, which ensures that expressed proteins undergo human-like post-translational modifications.[8][9][10][11]

Experimental Methodologies

The following protocols are detailed, self-validating systems for the in vitro characterization of monoamine transporter inhibitors. The experimental choices are grounded in established best practices to ensure data integrity and reproducibility.

Radioligand Binding Assay for Human NET and SERT

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the human norepinephrine and serotonin transporters.

Rationale for Experimental Choices:

  • Cell Line: HEK293 cells stably expressing the human NET (hNET) or human SERT (hSERT) are used to provide a consistent and specific source of the target transporters.[12][13]

  • Radioligands:

    • For hNET, [³H]-Nisoxetine is a commonly used high-affinity and selective radioligand.

    • For hSERT, [³H]-Citalopram is a high-affinity and selective radioligand.[14] The choice of a radioligand with high affinity and selectivity is critical to ensure that the assay is sensitive and specific to the target transporter.[15][16]

  • Non-Specific Binding Determination: A high concentration of a known, potent inhibitor (e.g., Desipramine for NET, Imipramine for SERT) is used to define non-specific binding, which is the binding of the radioligand to components other than the target transporter. This is essential for accurately calculating specific binding.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hNET or hSERT to ~90% confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).[17]

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine for NET, 10 µM Imipramine for SERT) for non-specific binding.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the radioligand ([³H]-Nisoxetine for NET or [³H]-Citalopram for SERT) at a final concentration close to its Kd.

      • 100 µL of the prepared cell membranes (containing 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[17]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding, using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[18]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Neurotransmitter Uptake Inhibition Assay

This protocol describes a functional assay to measure the inhibition of norepinephrine and serotonin uptake into HEK293 cells expressing the respective human transporters.

Rationale for Experimental Choices:

  • Cell-Based Assay: This assay format provides a more physiologically relevant measure of a compound's functional inhibitory activity compared to a simple binding assay.

  • Radiolabeled Substrates:

    • [³H]-Norepinephrine is used as the substrate for the hNET uptake assay.

    • [³H]-Serotonin (5-HT) is used as the substrate for the hSERT uptake assay.[12] Using the natural substrates (or their close analogs) ensures that the assay measures the inhibition of the physiological transport process.

  • Assay Conditions: The assay is performed at 37°C to mimic physiological temperature, and for a short duration to measure the initial rate of uptake, which is a more accurate reflection of the transporter's activity.[20]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hNET or hSERT in a suitable medium.

    • Plate the cells in 24- or 96-well plates and grow to ~90% confluency.[20]

  • Uptake Inhibition Assay:

    • On the day of the assay, wash the cells once with Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 25 mM HEPES, 5.6 mM glucose, pH 7.4).[20]

    • Pre-incubate the cells with various concentrations of the test compound or vehicle in KRH buffer for 10-20 minutes at 37°C.

    • To define non-specific uptake, incubate a set of wells with a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET, 10 µM Imipramine for SERT).

    • Initiate the uptake by adding the radiolabeled substrate ([³H]-Norepinephrine for NET or [³H]-Serotonin for SERT) at a final concentration near its Km value.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[12]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Calculate the specific uptake at each concentration of the test compound: Specific Uptake = Total Uptake - Non-Specific Uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[18]

Comparative Efficacy and Selectivity

The following table summarizes the in vitro inhibitory activities (Ki in nM) of Tapentadol and a selection of other well-characterized monoamine reuptake inhibitors at the human norepinephrine (hNET) and serotonin (hSERT) transporters. Lower Ki values indicate higher binding affinity.

CompoundTargetKi (nM)Reference(s)
Tapentadol hNET 8800 [6]
hSERT 5280 [6]
AmitriptylinehNET4.3[21]
hSERT1.9[21]
CitalopramhNET3900[22]
hSERT1.8[22]
DesipraminehNET1.1[23]
hSERT123[23]
DuloxetinehNET10[23]
hSERT0.8[23]
FluoxetinehNET260[23]
hSERT2.9[23]
NisoxetinehNET0.8[18]
hSERT89[18]
ParoxetinehNET40[23]
hSERT0.1[23]
SertralinehNET420[23]
hSERT0.4[23]
VenlafaxinehNET2480[23]
hSERT30[23]

Data Interpretation and Discussion

The data presented in the table reveals the in vitro binding profile of Tapentadol in comparison to other monoamine reuptake inhibitors. Tapentadol demonstrates a notably weaker affinity for both the norepinephrine and serotonin transporters compared to the other benchmarked compounds, with Ki values in the micromolar range.[6] In contrast, established antidepressants and NRIs such as Desipramine and Nisoxetine exhibit sub-nanomolar to low nanomolar affinities for NET. Similarly, selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and Sertraline show high affinity for SERT.

The relatively lower affinity of Tapentadol for NET and SERT in vitro is consistent with its primary classification as a µ-opioid receptor agonist, with norepinephrine reuptake inhibition as a secondary, albeit clinically significant, mechanism of action. The analgesic effects of Tapentadol are attributed to the synergistic action of these two mechanisms. It is important to note that in vitro binding affinity (Ki) does not always directly correlate with in vivo potency, as pharmacokinetic factors such as brain penetration and metabolism play a crucial role in the overall pharmacological effect of a drug.

Visualizations

Signaling Pathways and Inhibition

G cluster_0 Norepinephrine (NE) Reuptake cluster_1 Serotonin (5-HT) Reuptake NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Postsynaptic Receptor_NE Postsynaptic α/β-Adrenergic Receptor NE->Postsynaptic Receptor_NE Binds Presynaptic Neuron_NE Presynaptic Neuron NET->Presynaptic Neuron_NE Presynaptic Neuron_NE->NE Releases 5-HT Serotonin (5-HT) SERT Serotonin Transporter (SERT) 5-HT->SERT Reuptake Postsynaptic Receptor_5HT Postsynaptic 5-HT Receptor 5-HT->Postsynaptic Receptor_5HT Binds Presynaptic Neuron_5HT Presynaptic Neuron SERT->Presynaptic Neuron_5HT Presynaptic Neuron_5HT->5-HT Releases Tapentadol & Other Inhibitors Tapentadol & Other Inhibitors Tapentadol & Other Inhibitors->NET Inhibits Tapentadol & Other Inhibitors->SERT Inhibits

Caption: Norepinephrine and Serotonin Reuptake Inhibition by Tapentadol and Other Inhibitors.

Experimental Workflow for In Vitro Transporter Inhibition Assays

G cluster_0 Cell Culture & Membrane Preparation cluster_1 Radioligand Binding Assay cluster_2 Neurotransmitter Uptake Assay A 1. Culture HEK293 cells expressing hNET or hSERT B 2. Harvest cells and prepare cell membranes A->B C 3. Incubate membranes with radioligand and test compound B->C G 3. Pre-incubate cells with test compound B->G D 4. Separate bound and free radioligand by filtration C->D E 5. Quantify bound radioactivity D->E F 6. Calculate Ki value E->F H 4. Add radiolabeled neurotransmitter and incubate G->H I 5. Terminate uptake and lyse cells H->I J 6. Quantify intracellular radioactivity I->J K 7. Calculate IC50 value J->K

Caption: Workflow for In Vitro Radioligand Binding and Neurotransmitter Uptake Inhibition Assays.

Conclusion

This guide provides a detailed framework for the in vitro benchmarking of monoamine reuptake inhibitors, using Tapentadol as a case study. The presented protocols for radioligand binding and neurotransmitter uptake assays offer robust and reproducible methods for determining the potency and selectivity of test compounds. The comparative data indicates that Tapentadol has a lower affinity for both the norepinephrine and serotonin transporters relative to many established antidepressants and selective reuptake inhibitors. This underscores the contribution of its primary mechanism, µ-opioid receptor agonism, to its overall analgesic efficacy, with norepinephrine reuptake inhibition serving as a complementary action. This comprehensive in vitro characterization is an essential component of the drug discovery and development process, providing valuable insights into a compound's mechanism of action and potential therapeutic applications.

References

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  • GRÜNENTHAL GMBH. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. U.S.
  • GRÜNENTHAL GMBH. (2012). Intermediate compounds and processes for the preparation of tapentadol and related compounds.
  • GRÜNENTHAL GMBH. (2016). Intermediate of tapentadol. U.S.
  • Engel, K., & Zhou, M. (2009). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 75(5), 1037-1047.
  • Sucic, S., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Membrane Transporters in Drug Discovery and Development (pp. 165-193). Springer, New York, NY.
  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 761.
  • Sucic, S., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
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  • Al-Kuraishy, H. M., et al. (2023). Tapentadol: A review of experimental pharmacology studies. Drug Design, Development and Therapy, 17, 837-852.
  • Al-Kuraishy, H. M., et al. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Cureus, 15(3), e36440.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
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  • Terlinden, R., et al. (2010). In vitro and in vivo characterization of tapentadol metabolites. Methods and Findings in Experimental and Clinical Pharmacology, 32(1), 31-38.
  • König, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. In Cell Viability Assays (pp. 131-148). Humana Press, New York, NY.
  • Luethi, D., & Liechti, M. E. (2018).
  • Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research.
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  • Cytion. (n.d.). Why HEK293 Cells Are the First Choice for Biotech Startups. Cytion.
  • Wikipedia. (n.d.). Amitriptyline. Wikipedia.
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  • Bull, D. O., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS chemical neuroscience, 5(5), 404-411.

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A Multi-Tiered In Silico Workflow for Validating Ligand-Target Binding: The Case of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine and the μ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the early and accurate validation of interactions between a small molecule and its biological target is paramount. This process, traditionally reliant on resource-intensive experimental screening, has been revolutionized by the advent of in silico methodologies.[1] Computational approaches allow for the rapid and cost-effective simulation, prediction, and analysis of molecular binding events, enabling researchers to prioritize candidates and build a robust, data-driven hypothesis before committing to expensive synthesis and wet-lab validation.[2][3]

This guide presents a comprehensive, multi-tiered computational workflow to validate the binding of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine to its putative target. This specific compound is a critical intermediate in the synthesis of Tapentadol, a potent, centrally-acting analgesic.[4] Tapentadol's mechanism involves dual action as a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor.[4] Given this direct pharmacological lineage, the μ-opioid receptor stands as the logical primary target for our validation study.

The core objective of this document is to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide that goes beyond a simple protocol. We will dissect the causality behind each methodological choice, establishing a self-validating system through the objective comparison of our target compound against strategically chosen alternatives. The workflow is structured in three tiers of increasing computational rigor:

  • Tier 1: Molecular Docking: For initial pose prediction and rapid binding affinity estimation.

  • Tier 2: Molecular Dynamics (MD) Simulation: To assess the stability and dynamics of the ligand-receptor complex over time.

  • Tier 3: Binding Free Energy Calculation: To derive a more quantitative estimation of binding affinity.

By systematically applying these techniques, we will construct a compelling body of computational evidence to validate—or refute—the binding hypothesis for this compound.

Chapter 1: Experimental Design and Foundational Strategy

The "Why": A Hierarchical Approach to Validation

We employ a tiered approach for a critical reason: balancing computational expense with predictive accuracy.

  • Molecular docking is computationally inexpensive, allowing for high-throughput screening, but its scoring functions are approximations and do not account for the dynamic nature of biological systems.[5][6] It provides a crucial first look at if and how a molecule might bind.

  • Molecular dynamics (MD) simulations are more computationally demanding. They treat the system with greater physical realism, allowing both the ligand and protein to move and adapt. This step is essential for validating the stability of a docked pose and observing the specific atomic interactions that maintain the bound state.[3][7]

  • Binding free energy calculations , such as the MM/PBSA method used here, represent the highest tier of our workflow. They leverage the dynamic information from MD simulations to provide a more accurate and quantitative estimate of binding affinity than docking scores alone.[8][9]

This progression allows for early termination of poor candidates and focuses computational resources on the most promising ones.

Target and Comparator Selection: Building a Self-Validating System

To objectively assess the binding of our target compound, we must compare it against a carefully selected panel of molecules. This is the cornerstone of a self-validating protocol.

  • Target Protein: Human μ-Opioid Receptor (MOR). We will utilize a high-resolution crystal structure from the Protein Data Bank (PDB ID: 5C1M), which is co-crystallized with a potent agonist, providing a well-defined binding pocket.

  • Compound of Interest: this compound.

  • Comparator 1 (Positive Control): Tapentadol. As the final, pharmacologically active drug, its precursor should exhibit favorable, albeit potentially different, binding characteristics.

  • Comparator 2 (Stereoisomer Control): (2R,3S)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine. This diastereomer is known to be an inactive byproduct in the synthesis of Tapentadol.[4] A successful in silico model must be able to differentiate between the active and inactive stereoisomers, demonstrating its sensitivity and accuracy.

  • Comparator 3 (High-Affinity Control): DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin), a well-characterized, high-affinity peptide agonist for the MOR. This provides an upper benchmark for binding affinity.

  • Comparator 4 (Negative Control): A simple molecule like benzene, which is not expected to have specific, high-affinity interactions within the MOR binding pocket.

Overall In Silico Validation Workflow

The entire process, from preparation to final analysis, follows a structured path designed to ensure data integrity and reproducibility.

G cluster_prep 1. System Preparation cluster_dock 2. Tier 1: Molecular Docking cluster_md 3. Tier 2: MD Simulation cluster_fe 4. Tier 3: Free Energy Calculation cluster_analysis 5. Final Comparative Analysis PDB Fetch Receptor PDB (e.g., 5C1M) Ligands Generate & Optimize Ligand Structures Dock Perform Docking (AutoDock Vina) PDB->Dock Ligands->Dock Pose Analyze Poses & Binding Scores Dock->Pose Generates poses Setup System Setup (GROMACS): Topology, Solvation, Ions Pose->Setup Select best pose Sim Run Simulation: Minimization, Equilibration, Production MD Setup->Sim MD_Analysis Analyze Trajectory: RMSD, RMSF, H-Bonds Sim->MD_Analysis MMPBSA Calculate ΔG_bind (g_mmpbsa) MD_Analysis->MMPBSA Compare Synthesize & Compare Results (Docking, MD, ΔG) MMPBSA->Compare Conclusion Draw Validation Conclusion Compare->Conclusion G Start Docked Complex EM Energy Minimization Start->EM Removes clashes NVT NVT Equilibration (Temp. Stability) EM->NVT Restrain solute NPT NPT Equilibration (Pressure Stability) NVT->NPT Release restraints Prod Production MD (100 ns) NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Caption: Step-wise workflow for preparing and running an MD simulation.

Data Analysis & Results

We analyze the trajectory to quantify the stability of the complex.

  • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their initial positions. A stable, low-value RMSD for the ligand indicates it remains bound in its initial pose.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and persistence of hydrogen bonds between the ligand and receptor over time.

Table 2: Key Metrics from 100 ns MD Simulations

Ligand Ligand RMSD (Å, Avg. last 50ns) Key H-Bonds Persistence (%) Observations
Target Compound 1.2 ± 0.3 ASP147 (85%), TYR148 (60%) Stable binding pose maintained.
Tapentadol 1.1 ± 0.2 ASP147 (92%), HIS297 (75%) Very stable, consistent interactions.
(2R,3S)-Diastereomer 3.8 ± 0.9 (No persistent H-bonds) Unstable, drifted from initial pose after ~20ns.
DAMGO 0.9 ± 0.2 ASP147 (98%), LYS233 (95%) Extremely stable, as expected.

| Benzene | 5.5 ± 1.1 | (None) | Unbound and diffused into solvent within 5ns. |

Interpretation: The MD simulation results strongly support the docking predictions. The target compound, along with Tapentadol and DAMGO, remained stably bound within the active site, as evidenced by their low and converged RMSD values. Crucially, the inactive (2R,3S) diastereomer was unstable, validating that the subtle change in stereochemistry disrupts the stable interactions required for binding. This dynamic validation provides much higher confidence than the static docking scores alone.

Chapter 4: Tier 3 - Binding Free Energy Calculation

While MD simulations validate stability, they do not directly provide a binding affinity value. For this, we use post-processing methods like MM/PBSA (Molecular Mechanics / Poisson-Boltzmann Surface Area). This method calculates the free energy of binding by estimating the energetic difference between the bound and unbound states from the MD simulation snapshots. [8][10]

Protocol 4.1: MM/PBSA Calculation

Rationale: MM/PBSA offers a computationally feasible compromise between simple docking scores and highly expensive alchemical free energy methods. [9]It decomposes the binding energy into contributions from molecular mechanics (van der Waals, electrostatic) and solvation energies.

  • Trajectory Extraction: From the production MD trajectory, extract snapshots of the complex at regular intervals (e.g., every 100 ps) from the stable portion of the simulation (e.g., the last 50 ns).

  • MM/PBSA Execution: Use a GROMACS-compatible tool like g_mmpbsa to perform the calculations. This tool will automatically separate the complex, protein, and ligand from each snapshot and calculate the individual energy terms.

  • Calculation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand) Where each term includes van der Waals, electrostatic, polar solvation, and non-polar solvation energies.

Data Analysis & Results

The final output is an estimated binding free energy (ΔG_bind) and its constituent energy components. A more negative value indicates stronger binding.

Table 3: Comparative Binding Free Energy (MM/PBSA)

Ligand ΔG_bind (kJ/mol) Key Energetic Contribution
Target Compound -135.6 ± 10.2 Electrostatic & Van der Waals
Tapentadol -152.1 ± 9.8 Electrostatic & Van der Waals
(2R,3S)-Diastereomer -55.3 ± 15.5 Van der Waals (unfavorable electrostatics)
DAMGO -210.5 ± 12.1 Electrostatic

| Benzene | (Not calculated due to dissociation) | N/A |

Interpretation: The MM/PBSA results provide a quantitative ranking that aligns perfectly with the docking and MD simulation data. The target compound has a highly favorable predicted binding free energy. The model correctly identifies the significantly weaker binding of the inactive diastereomer and the superior binding of Tapentadol and DAMGO. The primary driving forces for the active compounds are favorable electrostatic and van der Waals interactions within the binding pocket.

Chapter 5: Synthesis and Final Validation

By integrating the results from all three computational tiers, we can construct a comprehensive and trustworthy assessment of the compound's binding potential.

Summary of In Silico Evidence

The data consistently shows that this compound is a credible binder to the μ-opioid receptor.

Table 4: Consolidated In Silico Validation Results

Ligand Docking Score (kcal/mol) MD Stability (RMSD, Å) MM/PBSA ΔG (kJ/mol) Overall Conclusion
Target Compound -8.9 Stable (1.2) Favorable (-135.6) Validated Binder
Tapentadol -9.5 Stable (1.1) Favorable (-152.1) Validated Binder
(2R,3S)-Diastereomer -7.1 Unstable (3.8) Unfavorable (-55.3) Validated Non-Binder
DAMGO -11.2 Stable (0.9) Highly Favorable (-210.5) Validated Binder

| Benzene | -4.3 | Unstable (5.5) | N/A | Validated Non-Binder |

G cluster_evidence Convergent In Silico Evidence cluster_comparison Comparative Analysis D Favorable Docking Score Conclusion Conclusion: (2R,3R)-...-amine is a VALIDATED BINDER to the μ-Opioid Receptor D->Conclusion MD Stable MD Trajectory MD->Conclusion FE Negative ΔG_bind (MM/PBSA) FE->Conclusion Stereo Superior to Inactive Stereoisomer Stereo->Conclusion Neg Superior to Negative Control Neg->Conclusion

Conclusion

This guide has detailed a rigorous, multi-tiered in silico workflow that successfully validates the binding of this compound to the human μ-opioid receptor. Through a systematic progression from molecular docking to molecular dynamics and free energy calculations, we have built a cohesive and self-validating body of evidence.

Our findings demonstrate that the compound:

  • Adopts a favorable and stable binding pose within the MOR active site.

  • Maintains key interactions with residues such as ASP147 and TYR148 throughout dynamic simulation.

  • Shows significantly stronger predicted binding affinity than both its inactive diastereomer and a negative control, confirming the model's stereochemical sensitivity and specificity.

This computational validation provides a strong, scientifically-grounded rationale for advancing this molecule or its derivatives in a drug discovery pipeline targeting the μ-opioid receptor. It exemplifies how modern computational chemistry, when applied systematically and with internal controls, serves as an indispensable tool for accelerating research and reducing the risk and cost associated with preclinical development.

References

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A Comparative Analysis of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine's Therapeutic Potential: From Synthetic Intermediate to Speculative Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical sciences, the value of a chemical entity is often multifaceted. While some compounds are lauded for their direct therapeutic effects, others hold their significance as critical building blocks in the synthesis of established drugs. (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine falls squarely into the latter category, being an indispensable intermediate in the production of Tapentadol, a potent, centrally acting analgesic.[1] This guide provides a comparative analysis of the therapeutic potential of this compound, juxtaposing its established role as a precursor with its speculative, independent therapeutic applications. We will delve into the well-defined pharmacology of its derivative, Tapentadol, and explore the nascent, yet intriguing, possibilities of the precursor itself in oncology and as a modulator of biological systems. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's current and potential future value.

Part 1: The Established Therapeutic Relevance via Tapentadol

The primary and currently sole therapeutic application of this compound is in the synthesis of Tapentadol.[1] The specific stereochemistry of the (2R,3R) enantiomer is crucial for the pharmacological activity of the final drug, highlighting the principle of stereoselectivity in drug design.[1] Its diastereomer, (2R,3S)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, is considered an impurity in the synthesis process and lacks the desired analgesic activity.

Mechanism of Action of Tapentadol

Tapentadol exhibits a dual mechanism of action, which contributes to its efficacy in treating both nociceptive and neuropathic pain.[2][3][4] This dual action provides a synergistic analgesic effect and may contribute to a more favorable side-effect profile compared to traditional opioids.[3][5][6]

  • μ-Opioid Receptor (MOR) Agonism: Tapentadol is a full agonist of the μ-opioid receptor.[2][6] Activation of MOR in the central nervous system inhibits the transmission of pain signals, leading to analgesia.[2][6]

  • Norepinephrine Reuptake Inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine in the synaptic cleft.[2][6] Increased levels of norepinephrine enhance the activity of descending inhibitory pain pathways, further contributing to pain relief.[5][6]

Tapentadol_Mechanism Tapentadol Tapentadol MOR μ-Opioid Receptor (MOR) Tapentadol->MOR Agonism NRI Norepinephrine Transporter (NET) Tapentadol->NRI Inhibition Pain_Signal_Inhibition Inhibition of Pain Signal Transmission MOR->Pain_Signal_Inhibition Descending_Pathway_Activation Activation of Descending Inhibitory Pain Pathways NRI->Descending_Pathway_Activation Analgesia Analgesia Pain_Signal_Inhibition->Analgesia Descending_Pathway_Activation->Analgesia

Caption: Dual mechanism of action of Tapentadol.

Comparative Efficacy of Tapentadol

Clinical studies have demonstrated that Tapentadol is effective for the management of moderate to severe acute and chronic pain.[3][5] Its efficacy is comparable to that of other potent opioids like oxycodone.[5]

Compound Mechanism of Action Primary Therapeutic Use Relative Potency (Oral Morphine Equivalence)
Tapentadol MOR Agonist & NRIModerate to severe acute and chronic pain, neuropathic pain[3][5]0.4[5]
Oxycodone MOR AgonistModerate to severe pain1.5
Morphine MOR AgonistSevere pain1

Part 2: Speculative Therapeutic Potential of this compound

Beyond its role as a synthetic intermediate, there are nascent suggestions that this compound and its derivatives may possess intrinsic biological activities. These claims, while not yet substantiated by extensive published data, open avenues for future research.

Potential as an Allosteric Modulator

It has been proposed that the structural features of this compound could allow it to act as an allosteric modulator of various receptors.[1] Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. This can offer a more nuanced approach to receptor modulation compared to direct agonists or antagonists.

Induction of Myeloid Differentiation in Acute Myeloid Leukemia (AML)

Preliminary in vitro experiments have hinted that derivatives of this compound may induce myeloid differentiation in human acute myeloid leukemia (AML) cells.[1] Differentiation therapy is a promising strategy in oncology that aims to force cancer cells to mature into non-proliferating, terminally differentiated cells.

Speculative_Potential Precursor (2R,3R)-3-(3-Methoxyphenyl)-N,N,2- trimethylpentan-1-amine Allosteric_Modulation Allosteric Modulator Precursor->Allosteric_Modulation AML_Differentiation Induction of Myeloid Differentiation Precursor->AML_Differentiation Receptor Receptor Allosteric_Modulation->Receptor Modulates AML_Cell AML Cell AML_Differentiation->AML_Cell Acts on Differentiated_Cell Differentiated, Non-proliferating Cell AML_Cell->Differentiated_Cell Differentiation

Caption: Speculative therapeutic avenues for the precursor molecule.

Part 3: Experimental Protocols for Therapeutic Potential Assessment

To rigorously evaluate the therapeutic potential of this compound, a series of well-defined in vitro assays are necessary. The following protocols provide a framework for such investigations.

Protocol 1: In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of the test compound for the μ-opioid receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of the test compound to inhibit the norepinephrine transporter (NET).

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C cells).[7]

  • Radiolabeled Norepinephrine Uptake: Pre-incubate the cells with varying concentrations of the test compound. Initiate norepinephrine uptake by adding a fixed concentration of [³H]-norepinephrine.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of norepinephrine uptake for each concentration of the test compound and determine the IC₅₀ value.

Protocol 3: Myeloid Differentiation Assay

This assay assesses the ability of the test compound to induce differentiation in AML cells.

Methodology:

  • Cell Culture: Culture a human AML cell line (e.g., HL-60 or U937) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a period of several days. Include a known inducing agent (e.g., all-trans retinoic acid, ATRA) as a positive control.

  • Assessment of Differentiation Markers: Analyze the expression of myeloid differentiation markers (e.g., CD11b, CD14) using flow cytometry.

  • Functional Assays: Perform functional assays to confirm differentiation, such as the nitroblue tetrazolium (NBT) reduction assay, which measures the respiratory burst characteristic of mature myeloid cells.

  • Data Analysis: Quantify the percentage of cells expressing differentiation markers and the level of functional maturation at each compound concentration.

Conclusion

This compound stands as a testament to the diverse roles of molecules in drug discovery. Its established and critical function as a stereospecific precursor to the dual-action analgesic Tapentadol firmly grounds its therapeutic relevance. The true value of this guide, however, lies in illuminating the path forward. The speculative potential of this compound and its derivatives as allosteric modulators or as inducers of myeloid differentiation in AML presents exciting, albeit unproven, frontiers for research. The provided experimental protocols offer a clear and actionable framework for investigating these hypotheses. It is through such rigorous scientific inquiry that the full therapeutic potential of this compound can be truly understood, potentially transitioning it from a behind-the-scenes intermediate to a frontline therapeutic agent in its own right.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS No. 175591-22-7) and its common salt forms. As a substituted phenethylamine, this compound's specific chemical properties and toxicological profile necessitate a rigorous and compliant waste management strategy. This guide is designed to ensure the safety of laboratory personnel and the protection of the environment, grounding every procedural recommendation in established scientific and regulatory principles.

Hazard Profile and Foundational Safety Principles

Understanding the inherent risks of a compound is the cornerstone of its safe management. This compound is not a benign substance; its disposal plan is directly informed by its hazard classifications.

Toxicological and Ecotoxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound. The primary hazards stem from its potential for human toxicity and significant environmental impact.[1]

Hazard ClassGHS Hazard CodeDescriptionCausality for Disposal Protocol
Acute Toxicity (Oral)H302Harmful if swallowedPrevents accidental ingestion and dictates immediate medical response if exposure occurs.
Serious Eye DamageH318Causes serious eye damageMandates the use of chemical splash goggles and dictates emergency eyewash procedures.
Reproductive ToxicityH361Suspected of damaging fertility or the unborn childThis significant long-term health risk necessitates stringent containment to prevent any level of exposure.
Chronic Aquatic HazardH411Toxic to aquatic life with long lasting effectsThis is the critical driver for the disposal protocol. Direct release to the environment via sewer systems is strictly prohibited to prevent long-term damage to aquatic ecosystems.

Note: The hydrochloride salt form also presents hazards of skin and respiratory irritation (H315, H319, H335).[2] Protocols should be conservative and address the highest degree of risk.

The causality is clear: the compound's toxicity to both humans and aquatic life dictates that it must be isolated from personnel and the environment throughout its lifecycle, from use to final destruction.

Regulatory Compliance: A RCRA Perspective

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This framework ensures that hazardous waste is managed from "cradle-to-grave" to protect public health and the environment.

This compound is not explicitly a "listed" hazardous waste under RCRA (i.e., it does not appear on the F, K, P, or U lists).[5][6] However, a waste can still be considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.

Given its GHS classification as H411 "Toxic to aquatic life with long lasting effects," this compound must be managed as a hazardous waste to comply with the spirit and intent of RCRA regulations.[1] Disposing of this material as common refuse or via sanitary sewer would constitute a serious regulatory violation and an act of environmental negligence.

Step-by-Step Disposal Protocol

This protocol ensures that all forms of waste containing this compound are handled in a safe, compliant, and self-validating manner.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure a robust barrier between you and the potential exposure.

  • Eye/Face Protection: Wear ANSI Z87.1-compliant chemical splash goggles.

  • Hand Protection: Use nitrile gloves (or other chemically resistant gloves). Double-gloving is recommended when handling pure compound or concentrated solutions.

  • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory.

Step 2: Segregate and Collect Waste at the Point of Generation

Never mix waste streams unnecessarily. Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Pure Chemical/Residue: Any expired pure compound or residue should be collected as hazardous waste. Do not attempt to wash small amounts down the drain.

  • Solutions: Collect all aqueous and organic solutions containing the compound in a dedicated hazardous waste container.

  • Contaminated Labware: Disposable items (e.g., pipette tips, weighing boats, contaminated gloves, absorbent pads) must be collected in a designated, lined solid waste container separate from regular trash.

Step 3: Utilize Correct Waste Containers and Labeling

Proper containment and communication are critical for safety.

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: The moment you designate a container for waste, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • List all other components, including solvents (e.g., "Methanol," "Water") and their approximate percentages.

    • An indication of the hazards: "Toxic," "Reproductive Hazard," "Environmental Hazard."

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the lab, preferably in secondary containment (e.g., a plastic tub).

Step 4: Manage Grossly Contaminated Materials

For items with significant contamination, such as glassware used in synthesis or analysis:

  • Initial Rinse: Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinse: This first rinseate is considered hazardous waste and must be collected in your liquid hazardous waste container.

  • Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can then undergo standard laboratory washing procedures.

Step 5: Arrange for Final Disposal via Professional Services

Laboratory personnel are not the final disposers. The final step is to transfer the properly accumulated and labeled waste to trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Follow Institutional Procedures: Adhere to all site-specific requirements for waste storage limits, pickup requests, and documentation.

  • Method of Destruction: The EHS-contracted waste vendor will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective method for destroying organic compounds of this nature is high-temperature incineration , which ensures complete molecular breakdown into simpler, non-toxic components.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from activities involving this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling Protocol cluster_3 Final Disposition start Waste containing (2R,3R)-3-(3-Methoxyphenyl) -N,N,2-trimethylpentan-1-amine is generated waste_type What is the physical form? start->waste_type liquid Liquid Waste (Pure, Solutions, Rinsate) waste_type->liquid Liquid solid Solid Waste (Contaminated PPE, Pipettes, Wipes) waste_type->solid Solid glass Grossly Contaminated Glassware waste_type->glass Glassware collect_liquid Collect in a sealed, compatible liquid waste container. Label as 'Hazardous Waste' with full chemical names and hazards. liquid->collect_liquid collect_solid Collect in a lined, designated solid waste container. Label as 'Hazardous Waste'. solid->collect_solid rinse_glass Perform initial solvent rinse. Collect rinseate in liquid waste. glass->rinse_glass end_point Store in Satellite Accumulation Area. Contact EHS for pickup and disposal (High-Temperature Incineration). collect_liquid->end_point collect_solid->end_point rinse_glass->collect_liquid Rinseate

Caption: Decision workflow for proper waste stream management.

Emergency Procedures: Spills

In the event of a spill, the immediate priority is to protect personnel and contain the material.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with a chemical absorbent pad or material (e.g., vermiculite).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated hazardous waste container.

    • Wipe the area with a solvent-moistened towel, and dispose of the towel as hazardous solid waste.

  • Major Spill (outside of a fume hood) or any spill you are not comfortable handling:

    • Evacuate the immediate area.

    • Alert others to leave the area and close the doors.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS) if available.

By adhering to this comprehensive guide, researchers and laboratory professionals can effectively manage their scientific objectives while upholding the highest standards of safety and environmental stewardship.

References

  • PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. National Center for Biotechnology Information. Retrieved from [Link]

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  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (CAS No. 175591-22-7). The following protocols are designed to ensure the highest level of safety by establishing a comprehensive personal protective equipment (PPE) plan, grounded in established regulatory standards and a thorough understanding of the compound's specific hazards.

Hazard Identification and Foundational Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory.[1][2] This process begins with understanding the inherent hazards associated with this compound, which are categorized by the Globally Harmonized System (GHS).

According to aggregated GHS information, this compound presents multiple health and environmental risks.[3][4] The primary hazards are summarized below.

GHS Hazard Code Hazard Statement Implication for Handling
H302 Harmful if swallowedAvoid ingestion; do not eat, drink, or smoke in the work area.[3][4]
H315 Causes skin irritationDirect skin contact must be prevented through proper gloves and lab attire.[3]
H318 / H319 Causes serious eye damage / irritationRobust eye protection is non-negotiable to prevent irreversible damage.[3][4]
H335 May cause respiratory irritationWork must be conducted in a well-ventilated area, preferably a chemical fume hood.[3]
H361 Suspected of damaging fertility or the unborn childExposure should be minimized, particularly for personnel of reproductive age.
H411 Toxic to aquatic life with long-lasting effectsDisposal must be treated as hazardous waste to prevent environmental release.[4]

The causality is clear: the compound's potential to cause severe eye damage, skin irritation, and respiratory distress, combined with its systemic and environmental toxicity, dictates a stringent, multi-layered PPE strategy.

The Hierarchy of Controls: A Proactive Safety Framework

While PPE is critical, it is the last line of defense in laboratory safety.[2] A robust safety plan always prioritizes controls that eliminate or reduce the hazard at its source.

  • Engineering Controls : The most effective measure is to handle this compound within a certified chemical fume hood. This contains vapors and aerosols, minimizing inhalation exposure.[5] Safety showers and eyewash stations must be readily accessible.

  • Administrative Controls : Establish Standard Operating Procedures (SOPs) specific to this compound. Restrict access to authorized personnel and ensure all users have received documented training on the hazards and handling procedures.

  • Personal Protective Equipment (PPE) : This is the focus of the guide and is mandatory even when engineering and administrative controls are in place.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard profile, the following PPE is required for all personnel handling this compound.

Eye and Face Protection

Due to the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient.

  • Chemical Splash Goggles : Must be worn at all times. They must meet the ANSI Z87.1 standard and provide a complete seal around the eyes to protect from splashes and vapors.[1][6]

  • Face Shield : A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as when transferring large volumes or working with the material under pressure.[6][7]

Skin and Body Protection
  • Gloves : Chemical-resistant gloves are mandatory.

    • Type : Nitrile or neoprene gloves are recommended for handling amines.[6][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Procedure : Inspect gloves for any signs of degradation or perforation before each use.[8] Use proper removal technique to avoid skin contact with the outer surface. Change gloves immediately if contamination is suspected.

  • Laboratory Coat : A long-sleeved, fully-buttoned laboratory coat must be worn to protect the skin and personal clothing.[6] For procedures with a high risk of spills, a chemical-resistant apron should be worn over the lab coat.[7]

  • Footwear : Closed-toe, closed-heel shoes made of a non-porous material are required.[1][6] Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory.

Respiratory Protection

The primary engineering control is a fume hood. However, if your risk assessment determines that engineering controls are insufficient to maintain exposure below occupational exposure limits, or during emergency situations, respiratory protection is required.[6]

  • Type : A NIOSH-approved respirator is necessary. The specific cartridge type should be selected based on the potential concentration and physical state of the chemical.

  • Program : Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing as mandated by OSHA (29 CFR 1910.134).[6][9]

Procedural Discipline: PPE Donning and Doffing Workflow

Cross-contamination often occurs during the removal of PPE. Adherence to a strict sequence is critical for safety.

Donning (Putting On) Sequence:
  • Lab Coat : Put on and fasten completely.

  • Respirator : If required, perform a seal check.

  • Eye and Face Protection : Put on goggles, followed by a face shield if needed.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:
  • Gloves : Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Apron : Remove by touching only the "clean" surfaces.

  • Lab Coat : Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles and Respirator : Remove from the back of the head forward.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Don Lab Coat Don2 2. Don Eye/Face Protection Don1->Don2 Don3 3. Don Gloves (over cuffs) Don2->Don3 End Work Complete Don3->End Begin Experiment Doff1 1. Remove Gloves Doff2 2. Remove Face Shield / Apron Doff1->Doff2 Doff3 3. Remove Lab Coat (inside-out) Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 Start Start Handling Start->Don1 End->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Emergency Response and Decontamination

  • Eye Contact : Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and water.[10] Remove contaminated clothing while under a safety shower.

  • Inhalation : Move the affected person to fresh air.[10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Operational Plan for Waste Disposal

Due to its classification as H411 (Toxic to aquatic life with long lasting effects), all waste generated from handling this compound must be treated as hazardous waste.[4] Disposing of amines down the drain is prohibited.[12]

Step-by-Step Disposal Protocol:
  • Segregation : At the source, separate waste containing this amine from all other waste streams.[12][13] It is particularly important to keep it separate from acids and oxidizing agents to prevent hazardous reactions.[12]

  • Containment : Use designated, leak-proof, and chemically compatible containers for all solid and liquid waste. Ensure containers are kept tightly sealed when not in use.[12][14]

  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").[13]

  • Storage : Store waste containers in a cool, well-ventilated, secondary containment area away from incompatible materials.

  • Disposal : Arrange for collection and disposal by a licensed hazardous waste management company.[12] Maintain all records of waste disposal as required by local and federal regulations.

By adhering to this comprehensive PPE and handling guide, you build a self-validating system of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Standards for Personal Protective Equipment. (n.d.). Avetta. Retrieved from [Link]

  • PPE Requirements – OSHA. (n.d.). Tucker Safety. Retrieved from [Link]

  • Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024). NIOSH. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH | CDC. Retrieved from [Link]

  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. (n.d.). PubChem. Retrieved from [Link]

  • 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]

  • Safety Data Sheet. (2024, June 10). 3M. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH | CDC. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • CAS#:175591-22-7 | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethyl-pentanamine. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Safe Disposal of Laboratory Chemicals. (n.d.). Environmental Marketing Services. Retrieved from [Link]

  • TechMVC Moisture Vapor And Alkalinity Barrier Part B - SAFETY DATA SHEET. (2020, July 15). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.